molecular formula C48H56N4O4 B13404428 meso-Tetra (4-methoxyphenyl) porphine

meso-Tetra (4-methoxyphenyl) porphine

Cat. No.: B13404428
M. Wt: 753.0 g/mol
InChI Key: MWJDSZHHPJCZOW-UHFFFAOYSA-N
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Description

Meso-Tetra (4-methoxyphenyl) porphine is a useful research compound. Its molecular formula is C48H56N4O4 and its molecular weight is 753.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality meso-Tetra (4-methoxyphenyl) porphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about meso-Tetra (4-methoxyphenyl) porphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H56N4O4

Molecular Weight

753.0 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3

InChI Key

MWJDSZHHPJCZOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC

Origin of Product

United States

Foundational & Exploratory

Physical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A Technical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (referred to herein as T(4-OMe)PP or TMPP ) represents a pivotal scaffold in the development of third-generation photosensitizers and biomimetic catalysts. Distinguished from the parent tetraphenylporphyrin (TPP) by the para-methoxy substitution on the meso-phenyl rings, T(4-OMe)PP exhibits enhanced electron-donating character, superior solubility in polar organic solvents, and optimized redox potentials.

For researchers in drug discovery—specifically photodynamic therapy (PDT)—and materials science, T(4-OMe)PP offers a high singlet oxygen quantum yield (


) combined with a tunable electronic structure. This guide synthesizes the critical physical, spectral, and electrochemical properties of T(4-OMe)PP to support its application in therapeutic and optoelectronic workflows.

Molecular Architecture & Synthesis

The physiochemical behavior of T(4-OMe)PP is dictated by its electronic structure. The methoxy (-OCH


) groups act as strong 

-withdrawing but powerful

-donating substituents. This resonance donation increases the electron density of the porphyrin macrocycle, resulting in a cathodic shift in oxidation potentials relative to TPP.
Synthesis Protocol: Modified Adler-Longo Method

While modern Lindsey methods exist for equilibrium-controlled synthesis, the Adler-Longo method remains the robust standard for scale-up, favoring precipitation of the porphyrin from the reaction medium.

Reagents:

  • Pyrrole (freshly distilled)

  • 4-Methoxybenzaldehyde

  • Propionic Acid (solvent/catalyst)

  • Methanol (for workup)

Workflow Diagram:

SynthesisWorkflow Reactants Reagents Pyrrole + 4-Methoxybenzaldehyde Reflux Condensation Reflux in Propionic Acid (141°C, 30 min) Reactants->Reflux Adler-Longo Conditions Cooling Crystallization Cool to Room Temp Add Methanol Reflux->Cooling Precipitation Filtration Isolation Vacuum Filtration Wash w/ Hot Water/MeOH Cooling->Filtration Separation Purification Purification Column Chromatography (Silica, DCM/Hexane) Filtration->Purification Remove Tar/Chlorin Product Pure T(4-OMe)PP Purple Crystalline Solid Purification->Product Yield ~20-30%

Figure 1: Optimized synthesis workflow for T(4-OMe)PP using the Adler-Longo condensation method.

Spectroscopic Profile

T(4-OMe)PP exhibits the characteristic "etio-type" spectrum of free-base porphyrins (


 symmetry), featuring a dominant Soret band and four Q-bands. The electron-donating methoxy groups cause a slight bathochromic (red) shift compared to TPP due to destabilization of the HOMO levels.
UV-Vis Absorption Data (in CH Cl )
Band AssignmentWavelength (

, nm)
Log Extinction Coeff. (

)
Electronic Transition
Soret (B) Band 4215.54

(Allowed)
Q

(1,0)
5174.25Vibronic
Q

(0,0)
5543.95

(Weakly allowed)
Q

(1,0)
5923.70Vibronic
Q

(0,0)
6503.65

(Forbidden)
Fluorescence & Photophysics

The fluorescence quantum yield (


) is moderate, typical of free-base porphyrins, as intersystem crossing (ISC) to the triplet state is efficient—a desirable trait for PDT agents.
  • Emission Maxima: 655 nm, 718 nm (in Toluene/DCM)

  • Fluorescence Quantum Yield (

    
    ): 
    
    
    
  • Singlet Oxygen Quantum Yield (

    
    ): 
    
    
    
    (in DMF/THF)
    • Note: This high

      
       confirms the molecule's efficacy in generating Reactive Oxygen Species (ROS) upon irradiation.
      
Nuclear Magnetic Resonance ( H NMR)

The ring current effect of the porphyrin macrocycle results in extreme shielding/deshielding.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration
Inner NH -2.75Singlet (Broad)2H
Methoxy (-OCH

)
4.10Singlet12H
Phenyl (meta) 7.29Doublet (

Hz)
8H
Phenyl (ortho) 8.13Doublet (

Hz)
8H

-Pyrrole
8.86Singlet8H

Electronic & Redox Properties

Understanding the redox potentials is critical for designing catalytic cycles or electron-transfer systems. The electron-donating methoxy groups make the porphyrin ring easier to oxidize than TPP.

Cyclic Voltammetry (vs. Ag/AgCl in CH Cl )

The free base undergoes two reversible one-electron oxidations and two reversible one-electron reductions.

  • First Oxidation (

    
    ):  +0.95 V (Formation of 
    
    
    
    -cation radical)
  • Second Oxidation (

    
    ):  +1.25 V (Formation of dication)
    
  • First Reduction (

    
    ):  -1.05 V (Formation of 
    
    
    
    -anion radical)
  • Second Reduction (

    
    ):  -1.35 V (Formation of dianion)
    

Interpretation: The HOMO-LUMO gap (


) is approximately 2.0 eV. The cathodic shift in oxidation potential (relative to TPP's ~1.0 V) confirms the stabilization of the radical cation by the methoxy substituents.

Solubility & Stability

For drug formulation, solubility is often the bottleneck. T(4-OMe)PP shows a marked improvement over unsubstituted TPP in polar aprotic solvents.

SolventSolubility RatingApplication Relevance
Chloroform/DCM Excellent (>10 mg/mL)Synthesis & Spectroscopy
DMF/DMSO GoodBiological Assays / ROS Studies
Toluene GoodPhotophysics
Methanol/Ethanol PoorWorkup / Precipitation
Water InsolubleRequires liposomal formulation or micelles for biological use

Thermal Stability: TGA analysis indicates thermal stability up to 350–400°C under nitrogen, making it suitable for vapor deposition in sensor fabrication.

Photodynamic Therapy (PDT) Mechanism

The core utility of T(4-OMe)PP in drug development lies in its ability to act as a photosensitizer (PS). The mechanism relies on the efficient population of the triplet state followed by energy transfer to ground-state oxygen (


).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (655 nm) T1 Excited Triplet (T1) Long Lifetime S1->T1 Intersystem Crossing (ISC) Fast T1->S0 Phosphorescence (Rare) O2_Ground Oxygen (3O2) Ground State T1->O2_Ground Energy Transfer (Dexter) O2_Singlet Singlet Oxygen (1O2) Cytotoxic Agent O2_Ground->O2_Singlet Excitation

Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism. T(4-OMe)PP efficiently undergoes ISC to T1, facilitating the generation of cytotoxic singlet oxygen.

Experimental Protocols

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination

Objective: Quantify the efficiency of


 generation using a chemical trap (DPBF).
  • Preparation: Prepare a stock solution of T(4-OMe)PP (Abs

    
     0.1 at irradiation wavelength, e.g., 550 nm) in DMF.
    
  • Trap Addition: Add 1,3-diphenylisobenzofuran (DPBF) to the solution. Initial Abs of DPBF at 415 nm should be

    
     1.0.
    
  • Reference: Prepare a matching solution using a standard photosensitizer (e.g., Rose Bengal,

    
     in DMF).
    
  • Irradiation: Irradiate both samples with a filtered light source (cutoff filter < 500 nm to avoid direct excitation of DPBF).

  • Monitoring: Measure the decrease in DPBF absorbance at 415 nm every 10 seconds.

  • Calculation: Plot

    
     vs. irradiation time. The slope is proportional to 
    
    
    
    .
    
    
    (Where
    
    
    is the slope of decomposition and
    
    
    is the absorption correction factor).

References

  • Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Organic Chemistry. Link

  • Bonnett, R., et al. (1999).[1] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin... a comparative study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Bhyrappa, P., & Arunkumar, C. (2013). "Structural and electrochemical properties of β-tetrabromo-meso-tetrakis(4-alkyloxyphenyl)porphyrins." Journal of Chemical Sciences. Link

  • Li, B.-H., et al. (2008). "Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy." Journal of Innovative Optical Health Sciences. Link

  • Amos-Tautua, B. M., et al. (2021). "Synthesis, spectroscopic characterization and singlet oxygen generation of 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin." Chemistry International. Link

Sources

Electronic Structure & Photophysical Characterization of meso-Tetrakis(4-methoxyphenyl)porphyrin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for High-Precision Applications

Executive Summary

This guide delineates the electronic structure, photophysical properties, and synthetic protocols for meso-tetrakis(4-methoxyphenyl)porphyrin (T(p-OMe)PP). Distinguished by the para-methoxy electron-donating groups (EDGs) on the meso-phenyl rings, this derivative exhibits distinct bathochromic shifts and altered redox potentials compared to the parent tetraphenylporphyrin (TPP).[1] These electronic modifications make T(p-OMe)PP a critical candidate for biomimetic catalysis, photodynamic therapy (PDT), and molecular electronics.

Theoretical Framework: The Perturbed Gouterman Model

The electronic absorption of porphyrins is governed by Gouterman’s four-orbital model, which describes transitions between two highest occupied molecular orbitals (HOMO, HOMO-1) and two lowest unoccupied molecular orbitals (LUMO, LUMO+1).[2]

Substituent Effects on Frontier Orbitals

In meso-substituted porphyrins, the electronic impact of the substituent depends heavily on its interaction with the


 and 

orbitals (D

symmetry labels).
  • The

    
     Orbital (HOMO):  Possesses significant electron density coefficients at the meso-carbon positions.
    
  • The

    
     Orbital (HOMO-1):  Possesses nodes at the meso-positions.
    

Mechanism of Action: The methoxy (-OCH


) group is a strong electron-donating group (EDG). When placed at the para-position of the meso-phenyl rings, it exerts an electron-donating effect primarily through induction and hyperconjugation, despite the phenyl rings being nearly orthogonal to the porphyrin macrocycle (dihedral angle ~60–90°).

This electron donation selectively destabilizes the


 orbital  while leaving the 

orbital relatively unperturbed. The LUMO (

) is less affected. The net result is a narrowing of the HOMO-LUMO gap (

), which manifests experimentally as a red shift (bathochromic shift) in the absorption spectra.
Visualization of Orbital Energy Levels

GoutermanModel cluster_TPP Unsubstituted TPP cluster_TMP T(p-OMe)PP (Methoxy) TPP_LUMO LUMO (eg) Degenerate TMP_LUMO LUMO (eg) Slight Destabilization TPP_LUMO->TMP_LUMO Small Shift TPP_HOMO HOMO (a2u) ~ -5.4 eV TMP_HOMO HOMO (a2u) Significant Destabilization (Energy Increases) TPP_HOMO->TMP_HOMO Destabilization (Narrower Gap) TPP_HOMO_1 HOMO-1 (a1u) ~ -5.3 eV TMP_HOMO_1 HOMO-1 (a1u) Minimal Change TPP_HOMO_1->TMP_HOMO_1

Figure 1: Energy level diagram illustrating the selective destabilization of the a2u HOMO in T(p-OMe)PP compared to TPP, leading to a reduced HOMO-LUMO gap.

Spectroscopic Signatures

The introduction of the methoxy group alters the photophysical landscape.[3] The data below synthesizes comparative values in non-polar solvents (typically CH


Cl

or Toluene).
UV-Vis Absorption Data

The Soret (B) band and Q-bands exhibit bathochromic shifts of 5–10 nm relative to TPP.

FeatureTPP (

, nm)
T(p-OMe)PP (

, nm)
Electronic Origin
Soret (B) Band 417 - 419421 - 428

transition
Q

515519 Vibronic overtone
Q

550556

(Forbidden)
Q

590595 Vibronic overtone
Q

647655 Lowest energy transition

Note: Exact values depend on solvent polarity. T(p-OMe)PP shows higher molar extinction coefficients (


) due to increased oscillator strength.
Fluorescence Properties

T(p-OMe)PP is a strong fluorophore. The methoxy substituents increase the rigidity of the macrocycle, often enhancing the fluorescence quantum yield (


) compared to TPP in similar solvents.
  • Emission Maxima: ~655 nm and ~720 nm.

  • Quantum Yield (

    
    ):  ~0.14 (in THF), compared to ~0.11 for TPP [1].
    
  • Stokes Shift: Small (~10 nm), characteristic of the rigid porphyrin macrocycle.

Electrochemical Characterization

Cyclic Voltammetry (CV) reveals the redox accessibility of the macrocycle. The EDG nature of the methoxy group makes the ring easier to oxidize (lower oxidation potential) compared to TPP.

Redox Potentials (vs. SCE in CH Cl )
Redox EventTPP (

)
T(p-OMe)PP (

)
Interpretation
1st Oxidation (

)
+1.09+0.98 to +1.05 Destabilized HOMO facilitates electron removal.
2nd Oxidation (

)
+1.32+1.25 Formation of dication.
1st Reduction (

)
-1.21-1.25 LUMO is slightly destabilized, making reduction harder.
HOMO-LUMO Gap ~2.30 eV~2.22 eV Electrochemical gap aligns with optical red-shift [2].

Experimental Note: The splitting between the first and second oxidation potentials (


) is often smaller in T(p-OMe)PP than in TPP, indicating greater delocalization of the radical cation charge onto the meso-aryl rings [3].

Synthesis Protocol: The Modified Lindsey Method

To ensure spectroscopic-grade purity (essential for accurate electronic characterization), the Lindsey method is superior to the Adler-Longo method. It operates under equilibrium conditions to maximize thermodynamic stability and minimize chlorin contamination.

Reagents & Setup
  • Pyrrole: Distilled over CaH

    
     immediately before use.
    
  • p-Anisaldehyde (4-Methoxybenzaldehyde): Freshly opened or distilled.

  • Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC/Spectrophotometric).

  • Catalyst: Boron trifluoride etherate (BF

    
     OEt
    
    
    
    ) or Trifluoroacetic acid (TFA).
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[4]

Step-by-Step Workflow

SynthesisProtocol Start Reagent Prep (10 mM concentration) Mixing Acid Catalysis Add BF3·OEt2 (3.2 mM) Stir 1h @ 25°C under N2 Start->Mixing Equilibrium Porphyrinogen Formation (Colorless/Pale Pink) Mixing->Equilibrium Condensation Oxidation Oxidation Step Add DDQ (1.5 eq) Stir 1h (Turns Deep Purple) Equilibrium->Oxidation Oxidative Aromatization Neutralization Quench Add Triethylamine (TEA) Oxidation->Neutralization Purification Purification Silica Gel Column (DCM/Hexane) Neutralization->Purification

Figure 2: Modified Lindsey synthesis workflow for high-purity T(p-OMe)PP.

Purification & Validation
  • Column Chromatography: Use Silica gel 60. Elute with CH

    
    Cl
    
    
    
    :Hexane (3:1). The first band is usually T(p-OMe)PP.
  • Purity Check:

    • NMR (

      
      H, CDCl
      
      
      
      ):
      Look for the sharp singlet of the methoxy protons at ~4.1 ppm and the
      
      
      -pyrrolic protons at ~8.86 ppm.[5]
    • UV-Vis: Ensure the baseline between the Soret and Q-bands is flat. A rising baseline indicates chlorin contamination.

Applications in Drug Development & Catalysis

Photodynamic Therapy (PDT)

The red-shifted absorption of T(p-OMe)PP is advantageous for PDT. Tissue transparency increases at longer wavelengths.

  • Mechanism: Upon irradiation, the excited singlet state (

    
    ) undergoes intersystem crossing (ISC) to the triplet state (
    
    
    
    ).
  • Singlet Oxygen (

    
    ) Generation:  The long-lived 
    
    
    
    state transfers energy to molecular oxygen (
    
    
    ), generating cytotoxic singlet oxygen.
  • Advantage: The methoxy groups enhance lipophilicity compared to TPP, potentially improving cellular uptake and membrane localization.

Biomimetic Catalysis

T(p-OMe)PP serves as an electron-rich ligand for metal centers (Fe, Mn, Co).

  • High-Valent Intermediates: The electron-donating nature of the methoxy groups stabilizes high-valent metal-oxo species (e.g., Fe(IV)=O) formed during catalytic cycles (such as P450 mimicry), preventing oxidative degradation of the porphyrin ring itself.

References

  • Comparative Fluorescence Yields: Journal of Porphyrins and Phthalocyanines. "UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF."

  • Redox Potentials & HOMO/LUMO: New Journal of Chemistry. "β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis."

  • Cation Radical Distribution: PubMed. "Electrochemical Behavior of meso-Substituted Porphyrins: The Role of Cation Radicals to the Half-Wave Oxidation Potential Splitting."

  • General Electronic Structure: Molecules. "Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives."

Sources

photophysical properties of TMPP porphyrin free base

Photophysical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (H TMPP)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Photochemists, and Drug Development Professionals

Executive Summary

5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (H




This guide provides a rigorous analysis of the photophysical landscape of H

Molecular Architecture & Electronic Environment

The H





  • Substituent Effect: The methoxy (-OCH

    
    ) groups are strong electron donors. Through conjugation with the phenyl rings, they exert a mesomeric (+M) effect that destabilizes the HOMO (
    
    
    ), narrowing the HOMO-LUMO gap compared to H
    
    
    TPP. This results in a slight red shift (bathochromic shift) of the Soret and Q bands.[1]

Ground State Absorption (UV-Vis)

The absorption spectrum of H


Spectral Characteristics[1][2][3][4][5][6][7][8]
  • Soret Band (B-Band): Located at 420–422 nm (solvent dependent). This is a strongly allowed transition (

    
    ) with a molar extinction coefficient (
    
    
    ) exceeding
    
    
    .
  • Q-Bands: Four weaker bands in the 500–700 nm range (

    
    ). These are quasi-forbidden transitions that gain intensity through vibronic coupling.
    

Table 1: Absorption Maxima of H


TMPP in CH

Cl

Band AssignmentWavelength (

)
Transition CharacterExtinction Coeff. (

)
Soret (B) 422 nm

(Allowed)

Q

(1,0)
517 nm

(Vibronic)

Q

(0,0)
553 nm

(Electronic)

Q

(1,0)
592 nm

(Vibronic)

Q

(0,0)
649 nm

(Electronic)

Technical Insight: The splitting of the Q-bands (Q


 vs Q

) is a direct signature of the free base protons reducing the macrocycle symmetry. Metalation (e.g., ZnTMPP) restores

symmetry, collapsing these four bands into two (one Q(0,0) and one Q(1,0)).[2]

Excited State Dynamics (Fluorescence)

Upon excitation into the Soret or Q bands, H


Emission Profile
  • Emission Peaks: Two bands centered at ~655 nm (Q(0,0)) and ~718 nm (Q(0,1)).

  • Stokes Shift: Small (~10-15 nm), indicating minimal geometric rearrangement in the excited state.

  • Fluorescence Quantum Yield (

    
    ): 0.10 – 0.13  (in Toluene/DMF).
    
    • Note: The electron-donating methoxy groups slightly increase non-radiative decay rates compared to unsubstituted TPP (

      
      ), but the effect is marginal.
      
  • Fluorescence Lifetime (

    
    ): 10 – 12 ns . This relatively long singlet lifetime allows sufficient time for intersystem crossing to the triplet state, which is crucial for photosensitization.
    
Jablonski Diagram

The following diagram illustrates the energy pathways for H

JablonskiS0Ground State (S0)S2Soret State (S2)~3.0 eVS0->S2Abs (422 nm)S1Singlet Excited (S1)~1.9 eVS1->S0Fluorescence(655, 718 nm)Phi ~0.11T1Triplet State (T1)~1.4 eVS1->T1Intersystem Crossing (ISC)Phi_ISC ~0.65S2->S1Internal Conversion(Fast)T1->S0Phosphorescence(Weak)T1->S0Energy TransferO2_GS3O2 (Triplet Oxygen)O2_ES1O2 (Singlet Oxygen)Cytotoxic AgentO2_GS->O2_ESSensitization

Caption: Energy level diagram for H

Triplet State & Singlet Oxygen Generation (Critical for PDT)

The efficacy of H




  • Intersystem Crossing (

    
    ):  High efficiency (~0.60–0.70). The heavy atom effect is absent here (unlike in Zn or Pd derivatives), but the orbital overlap is sufficient to drive spin-orbit coupling.
    
  • Singlet Oxygen Quantum Yield (

    
    ): 0.65 ± 0.05  (in THF/DMF).
    
    • This value is comparable to the "gold standard" photosensitizers like TPP (

      
      ) and Rose Bengal (
      
      
      ).
  • Mechanism: Type II Photochemical Reaction.

    
    
    

Experimental Protocols

Protocol A: Determination of Singlet Oxygen Quantum Yield ( )

This protocol uses a chemical scavenger, 1,3-Diphenylisobenzofuran (DPBF), which reacts rapidly and specifically with


Reagents:

  • Sensitizer: H

    
    TMPP (Sample).
    
  • Reference: Tetraphenylporphyrin (H

    
    TPP) (
    
    
    in DMF).
  • Scavenger: DPBF (Freshly prepared in dark).

  • Solvent: DMF or Toluene (Spectroscopic grade).

Workflow:

  • Optical Matching: Prepare solutions of H

    
    TMPP and Reference (TPP) such that their absorbance at the irradiation wavelength (e.g., 550 nm or 420 nm) is identical and low (OD 
    
    
    0.05–0.1) to avoid inner filter effects.
  • Scavenger Addition: Add DPBF to both cuvettes to reach an initial absorbance of ~1.0 at 415 nm.

  • Irradiation: Irradiate both samples simultaneously or sequentially with a monochromatic light source.

  • Monitoring: Record the UV-Vis spectrum every 10–30 seconds. Monitor the decay of the DPBF band at 415 nm.

  • Calculation: Plot

    
     vs. Irradiation Time (
    
    
    ). The slope (
    
    
    ) is the rate of photo-oxidation.
    
    
    (If optically matched, the intensity term
    
    
    cancels out).
Protocol B: Fluorescence Quantum Yield Determination

Method: Comparative method using H

Equation:

  • 
    : Integrated area under fluorescence emission curve.
    
  • 
    : Absorbance at excitation wavelength (keep 
    
    
    to avoid re-absorption).
  • 
    : Refractive index of solvent.
    

Visualization of Experimental Workflow

The following diagram outlines the logical flow for validating the singlet oxygen generation capability of H

WorkflowStartStart: H2TMPP CharacterizationPrepPrepare Stock Solutions(H2TMPP & TPP Ref in DMF)Start->PrepMatchOptical Density Matching(Abs ~ 0.1 @ 550nm)Prep->MatchCritical Step:Ensure Equal Photon AbsorptionAddScavAdd DPBF Scavenger(Monitor Abs @ 415nm)Match->AddScavIrradiateIrradiate (LED/Laser)Record Spectra vs TimeAddScav->IrradiatePlotData AnalysisPlot ln(A0/At) vs TimeIrradiate->PlotExtract Rate Constants (k)CalcCalculate Quantum YieldUsing Slope RatioPlot->CalcCompare k(sample) vs k(ref)

Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using the DPBF chemical quenching method.

References

  • Photophysical Properties of Porphyrins

    • Gouterman, M. (1961). "Spectra of Porphyrins."[2][3][4][5][6][7][8] Journal of Molecular Spectroscopy.

  • Singlet Oxygen Yields of Meso-Substituted Porphyrins

    • Reddi, E., et al. (2001). "Photodynamic studies of metallo 5,10,15,20-tetrakis(4-methoxyphenyl) porphyrin." Photochemistry and Photobiology.

  • Fluorescence Standards

    • Seybold, P. G., & Gouterman, M. (1969). "Porphyrins XIII: Fluorescence Spectra and Quantum Yields." Journal of Molecular Spectroscopy.

  • Experimental Protocols for ROS Detection

    • DeRosa, M. C., & Crutchley, R. J. (2002). "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews.

  • Solvent Effects on Porphyrin Spectra: Zandvoort, M. A., et al. (1995). "Methoxyphenyl porphyrin derivatives: synthesis and photophysics." Journal of Photochemistry and Photobiology A: Chemistry.

Spectroscopic Characterization of meso-Tetra(4-methoxyphenyl)porphine: A Technical Guide to the Soret Band

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the absorption spectrum of meso-Tetra(4-methoxyphenyl)porphine (T(4-OMe)PP or TOMPP), with a specific focus on the Soret band (B-band) . Designed for researchers in photodynamic therapy (PDT), solar cell fabrication, and molecular sensing, this document synthesizes quantum mechanical theory with practical laboratory protocols.

The Soret band of T(4-OMe)PP serves as a critical diagnostic marker for purity, aggregation state, and metal coordination. Unlike unsubstituted tetraphenylporphyrin (TPP), the presence of electron-donating methoxy groups at the para positions induces specific bathochromic shifts and hyperporphyrin effects that must be accounted for in quantitative analysis.

The Physics of the Soret Band: Electronic Origins

To accurately interpret the T(4-OMe)PP spectrum, one must understand the Gouterman Four-Orbital Model .[1] The absorption spectrum is dominated by


 transitions involving the porphyrin macrocycle's frontier orbitals.
The Mechanism
  • Ground State (

    
    ):  The porphyrin has two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs), labeled 
    
    
    
    and
    
    
    .
  • Excited States (

    
    ):  Transitions occur to a degenerate pair of Lowest Unoccupied Molecular Orbitals (LUMOs), labeled 
    
    
    
    .
  • The Soret Band (

    
    ):  This is a strongly allowed transition (oscillator strength 
    
    
    
    ) resulting from the constructive interference of transition dipoles. It appears in the near-UV/blue region (400–450 nm).
  • The Substituent Effect (4-OMe): The methoxy group is a strong Electron Donating Group (EDG) . Through resonance, it donates electron density into the porphyrin

    
    -system. This destabilizes the 
    
    
    
    HOMO (which has high electron density at the meso carbons) more than the
    
    
    orbital.
    • Result: The HOMO-LUMO gap narrows slightly compared to TPP, typically causing a bathochromic (red) shift and broadening of the Soret band [1, 2].

Visualization of Electronic States

GoutermanModel S0 Ground State (S0) (a1u, a2u) S1 Q-Bands (S1) (Weak/Forbidden) S0->S1 Visible (500-700nm) S2 Soret Band (S2) (Strongly Allowed) S0->S2 Near-UV (~420nm) EDG 4-OMe Substituent (Electron Donor) EDG->S0 Destabilizes a2u (Red Shift)

Figure 1: Simplified energy level diagram illustrating the origin of the Soret band and the perturbation by the methoxy substituent.

Quantitative Spectral Data[2][3][4][5]

The following data provides a baseline for validating synthesized or purchased T(4-OMe)PP. Note that values may vary slightly (


 nm) based on solvent water content and temperature.
Absorption Characteristics (Free Base)
SolventSoret Band (

)
Extinction Coeff.[2][3][4][5] (

) [M

cm

]
Q-Bands (

) [nm]
Dichloromethane (DCM) 421 nm (Range: 416–422)

518, 555, 593, 650
Chloroform 418 nm

519, 556, 594, 651
Toluene 422 nm

518, 555, 596, 653
Ethyl Acetate 417 nm

516, 558, 594, 651

Data synthesized from spectroscopic studies [3, 4].[6][2][3][5][7][8][9][10] Note: The high extinction coefficient (


) necessitates careful dilution.
Interpretation
  • Red Shift: T(4-OMe)PP generally exhibits a Soret peak 2–5 nm red-shifted compared to TPP (typically 417 nm in DCM). This confirms the electronic communication between the meso-aryl rings and the porphyrin core.

  • Solvatochromism: The molecule shows positive solvatochromism; however, the shift is subtle. Significant broadening or splitting of the Soret band in polar/aqueous mixtures indicates aggregation (see Section 5).

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this protocol. It is designed to detect common artifacts like aggregation or protonation impurities.

Reagents & Preparation
  • Solvent: Spectroscopic grade Dichloromethane (DCM) (stabilized with amylene, not ethanol, to avoid protonation anomalies).

  • Stock Solution: Prepare a

    
     M stock. Sonicate for 5 minutes to ensure full dissolution.
    
  • Working Solution: Dilute to

    
     M. Target absorbance (
    
    
    
    ) between 0.5 and 1.0 a.u. at the Soret max.[6]
Measurement Workflow

Protocol Start Start: Solid T(4-OMe)PP Solub Dissolve in DCM (10^-4 M Stock) Start->Solub Check1 Visual Check: Clear Purple? Solub->Check1 Dilute Dilute to 10^-6 M Check1->Dilute Yes Scan Scan 350-750 nm Dilute->Scan Validate Validation Check: FWHM < 20nm? Scan->Validate Validate->Solub No (Aggregated) Result Valid Spectrum Validate->Result Yes

Figure 2: Step-by-step spectroscopic validation workflow. FWHM = Full Width at Half Maximum.

Validation Criteria (Pass/Fail)
  • Beer-Lambert Linearity: Perform a serial dilution (e.g., 1

    
    M, 2.5 
    
    
    
    M, 5
    
    
    M). Plot
    
    
    vs. Concentration.
    
    
    must be
    
    
    . Deviation indicates aggregation.[3]
  • Q-Band Ratio: For the free base, the ratio of the four Q-bands (IV > III > II > I in intensity) is a "fingerprint." If the band at ~650 nm disappears or the spectrum simplifies to two Q-bands, the sample may be metallated or protonated.

Structural Perturbations & Troubleshooting

Protonation (The Dication Species)

Upon addition of acid (e.g., Trifluoroacetic acid, TFA), the pyrrolic nitrogens protonate, forming the dication


.
  • Symmetry Change:

    
    .
    
  • Spectral Effect:

    • Soret Band: Significant bathochromic shift (often to 440–450 nm ).

    • Q-Bands: Collapse from 4 bands to 2 bands (approx. 600 nm and 650 nm).

  • Diagnostic: If your Soret band is at 440 nm in "pure" DCM, your solvent is acidic (likely decomposed chloroform). Neutralize with triethylamine [5].

Metallation

Insertion of metals (Zn, Cu) also simplifies the spectrum to


 symmetry.
  • Cu-T(4-OMe)PP: Soret

    
     415 nm, Q-bands 
    
    
    
    540, 580 nm (2 bands).
  • Distinction: Metallation typically causes a blue shift or minimal shift in the Soret compared to the dication's large red shift.

Aggregation

T(4-OMe)PP is prone to aggregation in non-polar solvents or at high concentrations.

  • J-Aggregates: Red-shifted Soret, narrow band.

  • H-Aggregates: Blue-shifted Soret, broad band.

  • Fix: Add a drop of Methanol or Pyridine to break

    
     stacking aggregates.
    

References

  • Gouterman, M. (1961). Spectra of porphyrins. Journal of Molecular Spectroscopy, 6(1), 138-163.

  • Milanesio, M. E., et al. (2001). Photodynamic Studies of Metallo 5,10,15,20-Tetrakis(4-methoxyphenyl) porphyrin. Photochemistry and Photobiology, 74(1), 14-21.[11]

  • Alexandrova, R., et al. (2019). The UV-vis spectrum of tetrakis-(p-methoxy-phenyl)-porphyrin in chloroform. ResearchGate.[12]

  • MATEC Web of Conferences. (2016). Thermal behavior and the solvent effects of p-Methoxy Tetraphenylporphyrin. MATEC Web Conf., 62, 03002.

  • Frontier Specialty Chemicals. (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data.

Sources

An In-Depth Technical Guide to the Fluorescence Quantum Yield of meso-Tetra(4-methoxyphenyl)porphine (TMPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fluorescence quantum yield of meso-Tetra(4-methoxyphenyl)porphine (TMPP), a synthetic porphyrin derivative of significant interest in diverse fields such as photosensitizers for photodynamic therapy (PDT), optical sensors, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate determination of this critical photophysical parameter.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For a molecule like TMPP, a precise understanding of its fluorescence quantum yield is paramount for several reasons:

  • Efficacy in Photodynamic Therapy: In PDT, the excited state of a photosensitizer can lead to the generation of cytotoxic reactive oxygen species. The fluorescence quantum yield is inversely related to the quantum yield of triplet state formation, which is the primary pathway for singlet oxygen generation. Therefore, a lower fluorescence quantum yield can indicate a higher efficiency in producing the desired therapeutic effect.

  • Performance in Optical Sensing: When TMPP is employed as a fluorescent probe, its quantum yield directly impacts the sensitivity and signal-to-noise ratio of the sensor. A higher quantum yield translates to a brighter signal, enabling the detection of lower analyte concentrations.

  • Development of Advanced Materials: In the design of novel materials for applications such as light-harvesting and photocatalysis, the fluorescence quantum yield provides crucial information about the energy transfer pathways and the efficiency of desired photochemical processes.

This guide will delve into the structural and environmental factors that govern the fluorescence quantum yield of TMPP and provide a robust experimental protocol for its accurate measurement.

Molecular Properties and Synthesis of meso-Tetra(4-methoxyphenyl)porphine (TMPP)

Meso-Tetra(4-methoxyphenyl)porphine, also known as H2TMPP, is a symmetric porphyrin with four methoxyphenyl groups attached to the meso positions of the porphyrin macrocycle.

Chemical Structure:

  • Molecular Formula: C₄₈H₃₈N₄O₄

  • Molecular Weight: 734.84 g/mol

  • CAS Number: 22112-78-3

The methoxy groups at the para position of the phenyl rings are electron-donating, which influences the electronic properties of the porphyrin core and, consequently, its photophysical characteristics.

The synthesis of TMPP is typically achieved through the condensation of pyrrole with 4-methoxybenzaldehyde in an acidic medium, a method pioneered by Adler and Longo.[1] This straightforward synthesis allows for the production of TMPP in good yields, making it a readily accessible compound for research and development.

Theoretical Principles of Fluorescence and Factors Influencing Quantum Yield

The fluorescence of TMPP, like other porphyrins, originates from the relaxation of an electron from the first excited singlet state (S₁) to the ground state (S₀). The process can be visualized through a Jablonski diagram.

Several factors can influence the fluorescence quantum yield of TMPP by competing with the radiative decay pathway:

  • Solvent Environment: The polarity and viscosity of the solvent can affect the energy levels of the excited states and the rates of non-radiative decay processes. For instance, polar solvents can stabilize the excited state, potentially leading to changes in the fluorescence spectrum and quantum yield.

  • pH: The acidity or basicity of the medium can lead to the protonation or deprotonation of the inner nitrogen atoms of the porphyrin core. This alters the symmetry of the molecule (from D₂h in the free base to D₄h in the dication), which significantly impacts the absorption and emission spectra, as well as the fluorescence quantum yield.[2]

  • Aggregation: Porphyrins, including TMPP, have a tendency to aggregate in solution, especially at higher concentrations or in certain solvents.[2][3] This aggregation, driven by π-π stacking interactions, often leads to a decrease in the fluorescence quantum yield due to the formation of non-fluorescent or weakly fluorescent H- or J-aggregates.[3] The formation of these aggregates can be observed through changes in the absorption spectrum, such as broadening or splitting of the Soret band.[3]

  • Meso-Substituents: The electron-donating methoxy groups in TMPP influence the electronic structure of the porphyrin ring. Compared to the unsubstituted meso-tetraphenylporphyrin (TPP), the methoxy groups in TMPP can lead to a slight increase in the fluorescence quantum yield.[4]

Quantitative Data on the Fluorescence Quantum Yield of TMPP

The fluorescence quantum yield of TMPP has been reported in different solvents. It is crucial to consider the solvent when comparing quantum yield values.

CompoundSolventFluorescence Quantum Yield (Φf)Reference(s)
meso-Tetra(4-methoxyphenyl)porphine (TMPP)Dichloromethane0.084[1]
meso-Tetra(4-methoxyphenyl)porphine (TMPP)Tetrahydrofuran0.14[4]
meso-Tetraphenylporphyrin (TPP)Toluene0.11[5]
meso-Tetraphenylporphyrin (TPP)Tetrahydrofuran0.10[4]

Table 1: Reported fluorescence quantum yields of TMPP and the reference standard TPP in various solvents.

The data indicates that the fluorescence quantum yield of TMPP is sensitive to the solvent environment. The higher quantum yield in tetrahydrofuran compared to dichloromethane suggests that the solvent plays a significant role in modulating the excited-state deactivation pathways.

Experimental Protocol for the Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φf,std is the fluorescence quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Step-by-Step Methodology

1. Selection of a Suitable Standard:

  • Choose a standard with a well-documented and reliable fluorescence quantum yield. Meso-tetraphenylporphyrin (TPP) is an excellent choice as its chemical structure is very similar to TMPP, and its quantum yield is well-established in various solvents.

  • The absorption and emission spectra of the standard should ideally overlap with those of the sample to minimize wavelength-dependent instrumental errors.

2. Solvent Selection and Preparation:

  • Use a spectroscopic grade solvent. The same solvent should be used for both the sample and the standard to eliminate the need for refractive index correction (n_sample² / n_std² becomes 1). Toluene or dichloromethane are suitable choices.

  • Ensure the solvent is free from fluorescent impurities by running a blank scan.

3. Preparation of Stock Solutions:

  • Accurately weigh and dissolve TMPP and the TPP standard in the chosen solvent to prepare stock solutions of known concentrations (e.g., 1 x 10⁻⁵ M).

4. Preparation of Dilute Solutions for Measurement:

  • From the stock solutions, prepare a series of dilutions for both the sample and the standard.

  • Crucial Point: To avoid inner filter effects and aggregation, the absorbance of the solutions at the excitation wavelength should be kept below 0.1, and ideally in the range of 0.01 to 0.05.

5. UV-Vis Absorbance Measurements:

  • Record the UV-Vis absorption spectrum for each diluted solution of the sample and the standard.

  • Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be at or near the Soret band maximum of TMPP (around 420 nm) where the absorbance is strong.

6. Fluorescence Emission Measurements:

  • Record the fluorescence emission spectrum for each diluted solution of the sample and the standard using a spectrofluorometer.

  • Use the same excitation wavelength for all measurements.

  • Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant throughout the measurements for both the sample and the standard.

  • The emission spectrum of TMPP typically shows two main Q-bands, with the first major peak around 650 nm.

7. Data Analysis:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • The plot should yield a straight line passing through the origin. The slope of this line is proportional to the fluorescence quantum yield.

  • Calculate the fluorescence quantum yield of TMPP using the equation from section 5.1, where the ratio of the integrated intensities (I_sample / I_std) and absorbances (A_std / A_sample) can be replaced by the ratio of the slopes of the respective plots.

Self-Validating System and Trustworthiness

The protocol described above incorporates a self-validating system. The linearity of the plot of integrated fluorescence intensity versus absorbance confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and aggregation effects are minimal. Any deviation from linearity would indicate the onset of aggregation or inner filter effects, necessitating further dilution of the samples.

Visualization of Experimental Workflow and Key Relationships

Experimental Workflow for Quantum Yield Determination

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (TMPP & TPP) B Prepare Serial Dilutions (Abs < 0.1) A->B C Record UV-Vis Spectra (Determine Absorbance at λex) B->C D Record Fluorescence Spectra (at same λex) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes F->G H Calculate Φf of TMPP using Comparative Formula G->H influencing_factors QY Fluorescence Quantum Yield (Φf) of TMPP Solvent Solvent (Polarity, Viscosity) Solvent->QY modulates pH pH (Protonation State) pH->QY alters Aggregation Aggregation (Concentration) Aggregation->QY decreases Structure Molecular Structure (meso-Substituents) Structure->QY influences

Sources

Methodological & Application

Adler-Longo synthesis protocol for meso-Tetra (4-methoxyphenyl) porphine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of meso-Tetra(4-methoxyphenyl)porphine (TMPP) via the Adler-Longo Protocol

Executive Summary

This guide details the synthesis of meso-tetra(4-methoxyphenyl)porphine (TMPP), also known as T(4-OMe)PP, utilizing the Adler-Longo method. While the Lindsey method offers higher yields for sensitive aldehydes, the Adler-Longo protocol remains the industry standard for the scalable production of robust, symmetric porphyrins. This protocol utilizes propionic acid as both solvent and catalyst, driving the condensation of pyrrole and 4-methoxybenzaldehyde followed by aerobic oxidation.

Key Advantages of this Protocol:

  • Scalability: Suitable for multi-gram synthesis (unlike high-dilution Lindsey conditions).

  • Crystallization-Driven Purification: The product precipitates directly from the reaction medium, minimizing chromatographic requirements.

  • Reagent Availability: Uses standard laboratory reagents without the need for quinone oxidants (e.g., DDQ).

Mechanistic Insight & Chemical Logic

The Adler-Longo synthesis is a two-phase cascade reaction occurring in a single pot. Understanding this mechanism is critical for troubleshooting yield variability.

  • Condensation (The Kinetic Phase): Propionic acid (

    
    ) protonates the carbonyl oxygen of 4-methoxybenzaldehyde, activating it for nucleophilic attack by pyrrole. This forms a carbinol intermediate, which dehydrates to a resonance-stabilized cation. Sequential additions lead to the formation of the porphyrinogen (a hexahydroporphyrin), which is colorless and non-aromatic.
    
  • Oxidation (The Thermodynamic Phase): The porphyrinogen is thermodynamically unstable but requires an oxidant to aromatize into the porphyrin macrocycle. In the Adler-Longo method, this is achieved by atmospheric oxygen at reflux temperatures (

    
    ).
    

Critical Variable: The 4-methoxy substituent is electron-donating. This increases the nucleophilicity of the aldehyde but can also stabilize carbocation intermediates, potentially favoring linear polymer formation (tar) over macrocyclization if the concentration is too high or acidity is uncontrolled.

Visualizing the Reaction Pathway

AdlerLongoMechanism Reactants Pyrrole + 4-Methoxybenzaldehyde Activation Acid Activation (Propionic Acid) Reactants->Activation Protonation Intermediate Linear Oligomers (Dipyrromethanes) Activation->Intermediate Condensation Cyclization Porphyrinogen (Non-aromatic) Intermediate->Cyclization Ring Closure Oxidation Aerobic Oxidation (Reflux) Cyclization->Oxidation -6H (O2) Product TMPP (Aromatic Porphyrin) Oxidation->Product Aromatization

Figure 1: Mechanistic pathway from precursors to aromatic porphyrin via the Adler-Longo route.

Pre-Synthesis Checklist & Safety

Safety Warning: Propionic acid is corrosive and has a pungent, lingering odor. Perform all operations in a fume hood. Pyrrole is toxic and light-sensitive.

ReagentPurity RequirementWhy it Matters?
Pyrrole Freshly DistilledPyrrole polymerizes to form black "polypyrrole" upon storage. Old pyrrole guarantees failure. Distill over CaH₂ or KOH immediately before use.
4-Methoxybenzaldehyde >98% (Liquid)Ensure no benzoic acid crystals are present (oxidation product).
Propionic Acid >99%Water content inhibits the condensation reaction and lowers the boiling point below the activation threshold.

Detailed Experimental Protocol

Target Scale: ~1.0 g of TMPP Reaction Time: 30–45 minutes reflux; Overnight crystallization.

Phase 1: Setup and Reflux
  • Apparatus: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Note: Do not grease the joints; propionic acid vapor dissolves grease, contaminating the product. Use Teflon sleeves if available.

  • Solvent Charge: Add 150 mL of Propionic Acid to the RBF.

  • Heating: Bring the acid to a gentle reflux (

    
    ).
    
    • Expert Tip: Adding reagents to boiling acid (rather than heating them up together) favors cyclization over linear polymerization, reducing tar formation [1].

  • Reagent Addition: Simultaneously add:

    • 5.0 mL (0.041 mol) 4-Methoxybenzaldehyde

    • 2.8 mL (0.040 mol) Pyrrole

    • Note: A slight excess of aldehyde is often tolerated, but 1:1 is standard.

  • Reaction: Reflux for 30 minutes open to the air.

    • Critical: Do not flush with nitrogen. Oxygen is the oxidant.[1][2] The solution will turn almost black immediately—this is normal.

Phase 2: Workup and Isolation
  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature.

    • Crystallization:[1] Once at room temperature, place the flask in a refrigerator (

      
      ) overnight. This step is crucial for the "purple sludge" to separate into distinct crystals.
      
  • Filtration: Filter the purple precipitate using a sintered glass funnel (porosity M).

    • The filtrate (dark brown/black) contains the polypyrrole tar and linear oligomers.

  • Washing (The Purification Step):

    • Wash 1: Cold Propionic Acid (2 x 10 mL) to remove soluble oligomers.

    • Wash 2: Hot Water (3 x 50 mL) to hydrolyze and remove residual propionic acid.

    • Wash 3: Methanol (3 x 20 mL) to remove adsorbed tarry impurities. The filtrate should eventually run clear or pale pink.

  • Drying: Dry the purple crystals in a vacuum oven at

    
     for 4 hours.
    
Workflow Visualization

Workflow Start Reflux Propionic Acid (141°C) Add Add Pyrrole + Aldehyde (Simultaneous) Start->Add React Reflux 30 mins (Open to Air) Add->React Cool Cool to RT -> 4°C (Crystallization) React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Acid -> Hot H2O -> MeOH Filter->Wash Final Pure TMPP Crystals Wash->Final

Figure 2: Operational workflow for the isolation of TMPP.

Characterization & Quality Control

The isolated product should be a purple crystalline solid.

Table 1: Expected Analytical Data

TechniqueParameterExpected ValueNotes
Appearance Physical StateDeep purple microcrystalsTarry clumps indicate insufficient washing.
UV-Vis Soret Band (

)
421 nm (in DCM)Extremely intense absorption (

).
UV-Vis Q-Bands~517, 553, 592, 648 nmCharacteristic 4-band pattern for free-base porphyrins [2].
1H NMR

-Pyrrole H

8.86 ppm (s, 8H)
Singlet indicates symmetry.
1H NMR Phenyl H

8.12 (d), 7.28 (d)
AA'BB' system of the p-methoxyphenyl group.
1H NMR Methoxy (-OCH3)

4.10 ppm (s, 12H)
Strong singlet.
1H NMR Inner NH

-2.75 ppm (s, 2H)
Highly shielded region (negative shift).

Troubleshooting & Optimization

Problem: Low Yield (<10%)

  • Cause: Wet propionic acid or old pyrrole.

  • Solution: Distill pyrrole immediately before use. Add 1% acetic anhydride to the propionic acid to scavenge water.

Problem: Product is Sticky/Tarry

  • Cause: Incomplete oxidation or polymerization of electron-rich aldehyde.

  • Solution: Extend the methanol wash step. If persistent, dissolve the crude product in a minimal amount of Chloroform and precipitate by adding Methanol (reprecipitation).

Problem: Chlorin Contamination

  • Cause: Incomplete oxidation (dihydro-porphyrin presence).

  • Solution: Chlorins (reduced porphyrins) have a strong absorption ~650 nm. If high, reflux the crude product in DMF (high boiling point) for 1 hour to drive oxidation to completion, then re-precipitate with water [3].

References

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476–476.

  • BenchChem.[3] (n.d.). Application Notes and Protocols for the Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TCPP). BenchChem Protocols.

  • Bhattacharya, P., & Mondal, S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22683–22691.

  • Frontier Specialty Chemicals.[4] (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data.

Sources

Application Note: Synthesis & Validation of Co(II) meso-Tetra(4-methoxyphenyl)porphine Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The Co(II) meso-Tetra(4-methoxyphenyl)porphine (Co(II)TMPP) is a premier metalloradical catalyst used extensively in modern drug discovery. Unlike standard tetraphenylporphyrin (TPP) derivatives, the para-methoxy substituents provide crucial electronic tuning. The electron-donating nature of the methoxy groups increases the electron density at the metal center, stabilizing high-valent intermediates during catalytic cycles.

Key Applications:

  • Stereoselective Cyclopropanation: Facilitates carbene transfer to olefins with high diastereoselectivity (trans-dominant), essential for synthesizing cyclopropane-containing pharmacophores.

  • C-H Amination/Aziridination: Activates organic azides for nitrene transfer.

  • Electrochemical Reduction: Used in CO₂ reduction and oxygen reduction reactions (ORR) due to the robust porphyrin scaffold.

This guide provides a high-fidelity, scalable protocol for synthesizing Co(II)TMPP from commercial precursors, emphasizing purity profiles required for pharmaceutical applications.

Strategic Pre-requisites & Safety

Chemical Safety Profile
  • Pyrrole: Toxic and light-sensitive. Must be distilled immediately prior to use to remove polymers.

  • Propionic Acid: Corrosive and has a pungent odor. All reactions must be performed in a high-efficiency fume hood.

  • Cobalt(II) Acetate: Suspected carcinogen and skin sensitizer. Handle with double nitrile gloves.

Equipment & Materials
  • Reaction Vessel: 2-Neck Round Bottom Flask (RBF) with reflux condenser.

  • Inert Gas: Argon or Nitrogen manifold (Schlenk line preferred for Metallation).

  • Monitoring: UV-Vis Spectrophotometer (Quartz cuvettes), TLC plates (Silica gel 60 F254).

  • Solvents: Propionic acid (Reagent grade), DMF (Anhydrous), Chloroform, Methanol.

Phase 1: Ligand Synthesis (H₂TMPP)

Methodology: Modified Adler-Longo Condensation. Rationale: While the Lindsey method offers higher purity, the Adler-Longo method in propionic acid is preferred for scale-up (gram-scale) as the product crystallizes directly from the reaction mixture, simplifying the initial workup.

Protocol Steps:
  • Setup: Charge a 500 mL RBF with Propionic Acid (150 mL) . Heat to reflux (141°C).

  • Addition: Simultaneously add 4-Methoxybenzaldehyde (30 mmol, 4.08 g) and freshly distilled Pyrrole (30 mmol, 2.1 mL) .

    • Critical Insight: The high temperature and acidity catalyze the condensation, while the presence of air (do not use inert gas here) oxidizes the intermediate porphyrinogen to the porphyrin.

  • Reaction: Reflux for 30 minutes . The solution will turn almost black/purple.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight. The porphyrin will precipitate.

  • Filtration: Filter the purple solid using a Buchner funnel.

  • Washing: Wash the filter cake copiously with hot water (to remove propionic acid) followed by cold methanol (to remove tarry polypyrrole byproducts).

  • Purification (Optional but Recommended): If the filtrate is not vibrant purple or shows streaking on TLC, perform a short silica plug filtration using CHCl₃ as the eluent.

Phase 2: Metallation (Co-Insertion)

Methodology: DMF-Mediated Metal Exchange. Rationale: DMF is superior to chlorinated solvents for this step because it has a high boiling point (153°C) and excellent solubility for both the free base porphyrin and Cobalt(II) acetate, driving the reaction to completion rapidly.

Protocol Steps:
  • Dissolution: In a 250 mL RBF, dissolve H₂TMPP (1.0 mmol, ~0.73 g) in DMF (40 mL) .

  • Metal Addition: Add Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O) in excess (5.0 mmol, ~1.25 g ).

  • Inert Atmosphere: Purge the system with Argon for 10 minutes.

    • Scientific Integrity: While Co(II) porphyrins are relatively stable, excluding oxygen prevents the formation of μ-oxo dimers or Co(III) species during the high-heat phase.

  • Reflux: Heat to reflux for 2 hours .

  • Monitoring (Self-Validation): Take a 10 µL aliquot, dilute in CHCl₃, and check UV-Vis.

    • Success Criteria: Complete disappearance of the four Q-bands of H₂TMPP.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL) . The Co(II)TMPP will precipitate as a brick-red/purple solid.

  • Collection: Filter, wash with water, and dry under vacuum at 60°C.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Precursors: Pyrrole + 4-Methoxybenzaldehyde Reaction1 Adler-Longo Condensation (Propionic Acid, 141°C, Air) Start->Reaction1 Reflux 30 min Intermediate Crude H2TMPP (Purple Precipitate) Reaction1->Intermediate Cool & Filter Purification Wash (Hot H2O/MeOH) Optional: Silica Column Intermediate->Purification FreeBase Pure H2TMPP Ligand Purification->FreeBase Metallation Metallation (Co(OAc)2, DMF, Reflux, Argon) FreeBase->Metallation Validation UV-Vis & TLC Check (Q-band Collapse) Metallation->Validation Validation->Metallation Incomplete (Reflux longer) FinalProduct Co(II)TMPP Catalyst (Vacuum Dried) Validation->FinalProduct Pass

Figure 1: Step-by-step synthetic workflow for Co(II)TMPP production.

Characterization & Validation

To ensure the catalyst is active and pure, compare the spectral data of the free base ligand against the metallated product.

UV-Vis Spectroscopy Data

The symmetry change from


 (Free Base) to 

(Metallated) results in a simplification of the absorption spectrum.
FeatureH₂TMPP (Free Base)Co(II)TMPP (Catalyst)Mechanistic Explanation
Soret Band ~420 nm~410-415 nmStrong

transition; slight hypsochromic shift upon metallation.
Q-Bands 4 Bands (515, 550, 590, 650 nm)1-2 Bands (~530 nm dominant)Loss of NH protons increases symmetry, degenerating the orbital energy levels.
Visual Color Deep PurpleReddish-PurpleResult of the spectral shift in the visible region.
NMR Validation (Self-Validating Step)
  • H₂TMPP: Look for the inner NH protons at -2.7 ppm .

  • Co(II)TMPP: The spectrum will be paramagnetic .

    • Validation: The sharp peaks of the porphyrin ring will broaden significantly or disappear.

    • Key Check: The complete absence of the signal at -2.7 ppm confirms 100% metallation. If -2.7 ppm is visible, unreacted ligand remains.

References

  • Adler, A. D., Longo, F. R., et al. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry. Link

  • Rothemund, P., & Menotti, A. R. (1941). Porphyrin Studies.[1][2][3][4][5][6][7][8] IV. The Synthesis of α,β,γ,δ-Tetraphenylporphine. Journal of the American Chemical Society. Link

  • Huang, L., Chen, Y., et al. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry. Link

  • Dolphin, D. (Ed.). (1978). The Porphyrins, Vol 1: Structure and Synthesis. Academic Press.
  • Yamada, T., et al. (2025). Recent Advances in Cobalt(II) Porphyrin Catalysis.

Sources

High-Sensitivity Optical Sensor Fabrication using meso-Tetra (4-methoxyphenyl) porphine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]


) and pH Monitoring[1]

Executive Summary

This guide details the fabrication of optical thin-film sensors using meso-Tetra (4-methoxyphenyl) porphine (T(4-OMe)PP).[1] Unlike standard Tetraphenylporphyrin (TPP), the T(4-OMe)PP derivative incorporates four electron-donating methoxy groups at the para positions of the meso-phenyl rings.[1] This structural modification significantly enhances the basicity of the pyrrolic nitrogens in the porphyrin core, thereby increasing sensitivity to protonation events. This protocol focuses on spin-coating deposition on glass/quartz substrates to create high-fidelity sensors for the detection of acidic vapors (e.g., HCl) via optochemical transduction.[1]

Scientific Foundation: Mechanism of Action

The Sensing Mechanism (Protonation)

The core sensing capability of T(4-OMe)PP relies on the reversible protonation of its central nitrogen atoms. In its free-base form, the porphyrin has two pyrrolic (NH) and two iminic (=N-) nitrogens.[1] Upon exposure to acidic species (protons), the two iminic nitrogens accept protons to form a dication species (


).

This transition induces a symmetry change from


 (rectangular) to 

(square) in the macrocycle, leading to a distortion of the

-electron system. Optically, this results in a distinct bathochromic shift (Red Shift) of the Soret band and a reduction in the number of Q-bands from four to two.
The "Methoxy" Advantage

Why use T(4-OMe)PP over generic TPP?

  • Electronic Effect: The methoxy (-OMe) group is a strong electron-donating group (EDG) via resonance.[1] This increases the electron density at the meso-carbons and, inductively, at the central nitrogen core.

  • Enhanced Basicity: The increased electron density makes the core nitrogens more basic (

    
     increases), allowing the sensor to detect lower concentrations of acidic analytes (higher sensitivity) compared to unsubstituted porphyrins.
    
Sensing Pathway Diagram[1]

SensingMechanism Neutral Neutral T(4-OMe)PP (Free Base) Interaction Protonation of Iminic Nitrogens Neutral->Interaction Exposure Analyte Acidic Gas (HCl / NO2) Analyte->Interaction Dication Protonated Dication (H4P2+) Interaction->Dication Symmetry Change (D2h -> D4h) Signal Optical Response (Soret Band Red Shift) Dication->Signal Absorbance Change Signal->Neutral Purging (N2/Heat)

Figure 1: The optochemical transduction pathway.[1] The electron-donating methoxy groups facilitate the protonation step, enhancing the response to acidic analytes.

Fabrication Protocol: Thin Film Spin Coating[1][2][3]

Objective: Deposit a uniform, nano-scale film of T(4-OMe)PP on a glass substrate.

Materials & Equipment
  • Active Material: meso-Tetra (4-methoxyphenyl) porphine (CAS: 22112-78-3), >98% purity.[1][2]

  • Solvent: Chloroform (

    
    ) or Toluene (HPLC Grade). Note: Chloroform provides faster evaporation for kinetic trapping of the film.
    
  • Substrate: Quartz slides (for UV-Vis <300nm) or Borosilicate Glass (for Visible range).[1]

  • Equipment: Spin Coater (e.g., Laurell or chemically resistant equivalent), Ultrasonic bath, Vacuum oven.[1]

Substrate Preparation (Critical Step)

Adhesion is the primary failure mode. Do not skip Piranha cleaning if using quartz.[1]

  • Solvent Wash: Sonicate substrates sequentially in Acetone, Ethanol, and DI Water (10 mins each).

  • Hydrophilization: Treat glass with Piranha solution (

    
    , 3:1) for 15 mins OR  Oxygen Plasma (5 mins @ 50W) to generate surface -OH groups.
    
  • Drying: Blow dry with Nitrogen (

    
    ) gas. Bake at 100°C for 10 mins to remove surface moisture.
    
Solution Preparation
  • Weighing: Measure 5 mg of T(4-OMe)PP.

  • Dissolution: Dissolve in 4 mL of Chloroform to achieve a concentration of ~1.7 mM .

  • Homogenization: Sonicate for 5 minutes to ensure no micro-aggregates remain.

  • Filtration: Pass solution through a 0.2

    
     PTFE syringe filter to remove particulates.
    
Spin Coating Parameters

Dynamic dispense is recommended to prevent solvent striations.

StepActionSpeed (RPM)Acceleration (RPM/s)Time (s)Purpose
1 Dispense0N/AN/AApply 100

to center
2 Spread5002005Cover substrate
3 Thinning1500 - 2000 100030Define thickness
4 Drying3000200010Evaporate residual solvent
Post-Deposition Annealing[1]
  • Place the coated slides in a vacuum oven.

  • Anneal at 60°C - 80°C for 30 minutes.

    • Why: This removes trapped solvent molecules and stabilizes the film structure, preventing "creeping" or aggregation over time.

Characterization & Validation

Optical Validation (UV-Vis Spectroscopy)

A successful sensor fabrication must be validated by its optical signature.[1] The film should exhibit a strong Soret band and distinct Q-bands.[3]

Data Table: Expected Spectral Features

FeatureWavelength (Solution)Wavelength (Thin Film)Effect of Protonation (HCl Gas)
Soret Band 420 nm422 - 428 nmRed Shift to ~455 - 470 nm
Q-Bands 518, 555, 594, 650 nmBroadened, slightly shiftedCollapse into 2 bands (~660 nm dominant)
Visual Color PurpleDark Purple/ReddishGreenish-Brown

Note: The slight red shift from solution to film (420 -> 425 nm) indicates J-aggregation (edge-to-edge stacking) in the solid state.[1]

Fabrication Workflow Diagram

Fabrication Substrate 1. Substrate Prep (O2 Plasma / Piranha) Spin 3. Spin Coating (2000 RPM, 30s) Substrate->Spin Solution 2. Solution Prep (1.7 mM in CHCl3) Solution->Spin Anneal 4. Annealing (80°C, Vacuum) Spin->Anneal QC 5. QC: UV-Vis (Check Soret @ 425nm) Anneal->QC

Figure 2: Step-by-step fabrication workflow for T(4-OMe)PP optical sensors.

Application Case Study: HCl Gas Detection

Scenario: Monitoring hazardous HCl leaks in an industrial chemical storage unit.

Protocol:

  • Baseline: Place the sensor in the optical path of a spectrophotometer (or LED-photodiode setup). Record absorbance at 460 nm (the specific wavelength for the protonated form). Baseline should be near zero.

  • Exposure: Introduce the gas sample.

  • Response: Upon contact with HCl (even <1 ppm), the T(4-OMe)PP film protonates.

    • Observation: Absorbance at 460 nm increases rapidly.

    • Response Time: Typically <10 seconds for thin films (<100 nm thick).

  • Recovery: Flush the sensor with dry Nitrogen (

    
    ) or Ammonia (
    
    
    
    ) vapor to neutralize the film. The spectrum should return to the initial state (Soret band back to ~425 nm).

Sensitivity Metrics:

  • Limit of Detection (LOD): ~0.01 - 0.03 ppm for HCl gas.[1]

  • Selectivity: High for acidic gases. No response to CO,

    
    , or neutral VOCs.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Film is cloudy/opaque Aggregation or humidityUse anhydrous chloroform; lower concentration to 1 mM; spin in low humidity (<40% RH).[1]
Poor Adhesion (Peeling) Dirty substrateRe-clean with Piranha solution; try HMDS primer (though usually not needed for glass).
Slow Response Time Film too thickIncrease Spin Speed to 3000 RPM; reduce solution concentration.
Baseline Drift Trapped solventIncrease annealing time or temperature (up to 100°C).

References

  • Palanisamy Kalimuthu, S. Abraham John. (2008).[3] Optochemical sensing of hydrogen chloride gas using meso-tetramesitylporphyrin deposited glass plate. Analytica Chimica Acta. Link

  • Thermo Fisher Scientific. (n.d.). meso-Tetrakis(4-methoxyphenyl)porphine, 95% Product Specification. Link

  • Frontier Specialty Chemicals. (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data. Link

  • ResearchGate. (2012). Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. AMA Science - 14th International Meeting on Chemical Sensors. Link

  • BenchChem. (2025).[4] Protocol for Spin Coating Poly(3-(6-Methoxyhexyl)thiophene) Films (Adapted for methoxy-substituted thin films).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of meso-Tetra(4-methoxyphenyl)porphyrin (TMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of meso-Tetra(4-methoxyphenyl)porphyrin (TMPP), also known as H₂T(4-OMe)PP. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important macrocycle. We will delve into the mechanistic underpinnings of common synthetic protocols, provide field-tested troubleshooting advice, and offer detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing TMPP?

The two most established and widely used methods for synthesizing TMPP and other meso-tetra-arylporphyrins are the Adler-Longo and the Lindsey syntheses.[1][2]

  • Adler-Longo Method: This is a one-pot synthesis performed under high-temperature conditions (typically refluxing propionic acid, ~141°C) and open to the atmosphere, which provides the necessary oxidant (O₂).[2][3] It is known for its operational simplicity, though yields are often modest (around 20%).[3]

  • Lindsey Synthesis: This is a two-step, one-flask method conducted under milder, room-temperature conditions.[4] It involves an acid-catalyzed condensation of pyrrole and the aldehyde in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen intermediate with an oxidizing agent like DDQ or p-chloranil.[4] This method generally provides higher yields (30-40% or more) and a purer product with less chlorin contamination.[1][4]

Q2: I performed an Adler-Longo synthesis and my yield was only 15-20%. Is this normal?

Yes, a yield in the 15-20% range is quite typical for the Adler-Longo synthesis of TMPP and its analogs.[3][5] While the procedure is straightforward, the harsh, high-temperature conditions can lead to the formation of polymeric side products and other degradation pathways, which limits the overall isolated yield.[6] For many applications, this yield is acceptable given the simplicity of the setup.

Q3: After my synthesis, I have a major impurity with a strong absorption peak around 650 nm. What is it?

This is a classic sign of chlorin contamination. The impurity is likely 5,10,15,20-tetra(4-methoxyphenyl)chlorin, the dihydrogenated analog of your target porphyrin. Chlorins are formed from the incomplete oxidation of the porphyrinogen intermediate.[3] This is a more common issue in Adler-Longo type syntheses where aerial oxidation can be inefficient.

Q4: Can I use a different acid catalyst for the Lindsey synthesis besides BF₃·OEt₂ or TFA?

While trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂) are the most common and well-documented catalysts for the Lindsey condensation, other acids can be used.[4] Strong acids are required to protonate the aldehyde, activating it for electrophilic attack by pyrrole. However, the acidity must be carefully controlled; excessively strong acidic conditions can promote the polymerization of pyrrole, leading to intractable tars and low yields.[6] Milder Lewis acids or other Brønsted acids have been explored, but TFA and BF₃·OEt₂ remain the standard due to their effectiveness under the reaction's mild conditions.[1]

Troubleshooting Guide

Problem 1: Very Low (<5%) or No Porphyrin Yield

Probable Cause A: Reagent Quality and Stoichiometry

  • Causality: The success of porphyrin synthesis is highly dependent on the purity of the starting materials, especially pyrrole. Pyrrole is susceptible to oxidation and polymerization upon exposure to air and light, turning dark and forming impurities that inhibit the reaction. The stoichiometry between pyrrole and 4-methoxybenzaldehyde must be precise (1:1 molar ratio) to favor the formation of the A₄-type porphyrin macrocycle.

  • Solution & Protocol:

    • Purify Pyrrole: Always use freshly distilled pyrrole. Distill under reduced pressure and store the colorless liquid under an inert atmosphere (N₂ or Ar) in a refrigerator, protected from light.[6]

    • Verify Aldehyde Quality: Ensure the 4-methoxybenzaldehyde is pure and free of the corresponding carboxylic acid (4-methoxybenzoic acid), which can interfere with the reaction. Recrystallization may be necessary if the purity is suspect.

    • Precise Stoichiometry: Carefully weigh both reagents to ensure a 1:1 molar ratio. An excess of either component can lead to complex side reactions and reduced yields.

Probable Cause B: Suboptimal Reaction Conditions

  • Causality: Both the Adler-Longo and Lindsey methods have specific requirements for concentration, temperature, and reaction time that are critical for success. In the Adler-Longo method, the temperature must be high enough to drive the reaction, but prolonged heating can degrade the product.[3] In the Lindsey method, reactant concentration is key; concentrations that are too high can lead to precipitation and side reactions, while concentrations that are too low result in slow reaction rates.[4]

  • Solution & Protocol:

    • For Adler-Longo:

      • Ensure the propionic acid reaches a steady reflux (~141°C).

      • Adhere to the recommended 30-minute reflux time. Longer times often decrease purity without significantly improving yield.[3]

      • The initial concentration of reactants should be approximately 0.1 M.[6]

    • For Lindsey:

      • Maintain a high-dilution environment. The initial concentration of pyrrole and aldehyde should be low, typically around 10 mM in a chlorinated solvent like dichloromethane (DCM).[4]

      • Ensure the reaction is shielded from light during the condensation step to prevent photochemical side reactions.

      • Allow the condensation to proceed for the recommended time (typically 1-2 hours) before introducing the oxidant.

Probable Cause C: Inefficient Oxidation

  • Causality: The final step of the synthesis is the aromatization of the non-aromatic porphyrinogen intermediate to the stable porphyrin macrocycle. This is an oxidation step requiring the removal of six hydrogen atoms. Inefficient oxidation is a primary cause of low yields and results in a mixture of porphyrin, chlorin, and unreacted porphyrinogen.

  • Solution & Protocol:

    • For Adler-Longo: Vigorous refluxing in an open beaker is intended to introduce atmospheric oxygen. Ensure the reaction is not sealed and that the surface is open to the air. For more robust oxidation, some protocols suggest bubbling a slow stream of air through the reaction mixture.[4]

    • For Lindsey: The choice of chemical oxidant is critical. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil are highly effective.[4]

      • Use a stoichiometric amount of the oxidant relative to the theoretical amount of porphyrinogen. A slight excess can be used to ensure complete conversion.

      • After the condensation step, add the oxidant and stir for an additional 1-2 hours at room temperature to allow for complete aromatization.

Problem 2: Product is Heavily Contaminated with Chlorin

Probable Cause: Incomplete or Slow Oxidation

  • Causality: The porphyrinogen is the direct precursor to both the porphyrin and the chlorin. If the oxidation process is not rapid and complete, the porphyrinogen can be partially oxidized or undergo other side reactions, leading to the formation of the more saturated chlorin macrocycle. This is particularly prevalent when relying on the relatively slow aerial oxidation in the Adler-Longo method.

  • Solution & Protocol:

    • Improved Oxidation (Adler-Longo): To favor porphyrin formation, you can modify the Adler-Longo protocol by adding a chemical oxidant. After the initial 30-minute reflux, cool the mixture slightly and add an oxidant like nitrobenzene (note: toxic) or m-nitrotoluene, which can more effectively oxidize the intermediate.[6][7]

    • Switch to Lindsey Method: The most reliable way to avoid significant chlorin contamination is to use the Lindsey synthesis with a strong oxidant like DDQ, which rapidly and cleanly converts the porphyrinogen to the porphyrin.[4]

    • Purification: If chlorin contamination is already present, it can be removed chromatographically. Porphyrins and chlorins have slightly different polarities. Column chromatography on silica gel, eluting with a solvent system like dichloromethane/hexane, can often provide good separation. The porphyrin typically elutes as the main purple band, while the chlorin may appear as a slightly more mobile or differently colored band.

Problem 3: Difficulty with Product Isolation and Purification

Probable Cause A: Formation of a Black, Intractable Tar

  • Causality: This is almost always due to the acid-catalyzed polymerization of pyrrole.[6] It occurs when the acid concentration is too high, the temperature is excessive, or when pyrrole of poor quality is used. The acid catalyst, necessary for the condensation, can also initiate a competing reaction pathway where pyrrole polymerizes into "pyrrole black."

  • Solution & Protocol:

    • Control Acidity: Use the exact recommended concentration of the acid catalyst (e.g., for Lindsey, typically 1-10 mM TFA). Do not add excess acid.

    • Purify Pyrrole: This is critical. Using old or discolored pyrrole is a common cause of polymerization.

    • Maintain Temperature: For the Lindsey synthesis, ensure the reaction is run at room temperature. For Adler-Longo, avoid unnecessarily high temperatures or prolonged heating.

Probable Cause B: Product Fails to Crystallize from Adler-Longo Reaction

  • Causality: In the Adler-Longo method, the TMPP product is supposed to crystallize from the cold propionic acid solution.[3] If it fails to do so, it may be due to the formation of porphyrin acid salts, which are more soluble, or because the concentration of the product is too low.[3]

  • Solution & Protocol:

    • Neutralization: After cooling the reaction, try neutralizing the propionic acid with a base like aqueous ammonia or sodium bicarbonate. This will deprotonate the porphyrin salt, reducing its solubility and promoting precipitation.

    • Solvent Removal: If neutralization is insufficient, remove the propionic acid under reduced pressure.

    • Purification: Dissolve the resulting crude solid in a minimum amount of a chlorinated solvent (e.g., DCM or chloroform) and purify by column chromatography on silica gel.

Visualized Workflows and Data

Troubleshooting Flowchart for Low TMPP Yield

Troubleshooting_Yield cluster_legend Legend start Low or No TMPP Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check pyrrole_pure Was pyrrole freshly distilled? reagent_check->pyrrole_pure stoich_ok Was 1:1 molar ratio used? pyrrole_pure->stoich_ok Yes solution Problem Resolved pyrrole_pure->solution No. Purify Pyrrole. conditions_check Review Reaction Conditions stoich_ok->conditions_check Yes stoich_ok->solution No. Re-weigh reagents. method Which Method? conditions_check->method adler_cond Adler-Longo: - Reflux at ~141°C? - Open to air? - 30 min reflux time? method->adler_cond Adler-Longo lindsey_cond Lindsey: - High dilution (10 mM)? - Correct acid catalyst conc.? - Room temperature? method->lindsey_cond Lindsey oxidation_check Assess Oxidation Step adler_cond->oxidation_check lindsey_cond->oxidation_check oxidant Oxidant Used oxidation_check->oxidant air_ox Adler-Longo (Air): Consider bubbling air or adding a chemical oxidant. oxidant->air_ox Air ddq_ox Lindsey (DDQ/Chloranil): - Stoichiometry correct? - Sufficient reaction time after addition? oxidant->ddq_ox DDQ / Chloranil air_ox->solution ddq_ox->solution no_solution Consult Further Literature Problem Problem Question Question Action Action Outcome Outcome

Caption: A step-by-step flowchart for diagnosing causes of low TMPP yield.

Simplified TMPP Synthesis Mechanism

Porphyrin_Synthesis cluster_reactants Reactants Pyrrole 4x Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Aldehyde 4x 4-Methoxy- benzaldehyde Aldehyde->Condensation Porphyrinogen Tetra(4-methoxyphenyl)- porphyrinogen (Colorless Intermediate) Condensation->Porphyrinogen Oxidation Oxidation (-6H) Porphyrinogen->Oxidation TMPP meso-Tetra(4-methoxyphenyl)- porphyrin (TMPP) (Purple Product) Oxidation->TMPP

Caption: The general reaction pathway for TMPP synthesis.

Comparison of Primary Synthesis Methods
FeatureLindsey SynthesisAdler-Longo Synthesis
Principle Two-step: Acid-catalyzed condensation, then chemical oxidation.[4]One-pot: Acid-catalyzed condensation and aerial oxidation.[3]
Solvent Dichloromethane (DCM) or Chloroform[4]Propionic Acid[3]
Catalyst BF₃·OEt₂ or Trifluoroacetic Acid (TFA)[1]Propionic Acid (serves as solvent and catalyst)[1]
Oxidant DDQ or p-Chloranil[4]Atmospheric Oxygen (O₂)[3]
Temperature Room Temperature[4]Reflux (~141 °C)[3]
Concentration High Dilution (~0.01 M)[4]Moderate Concentration (~0.1 M)[6]
Typical Yield 30 - 40%[1]15 - 20%[3]
Pros Higher yield, higher purity, less chlorin impurity.[4]Operationally simple, fewer reagents, rapid.[3]
Cons Requires high dilution (large solvent volumes), uses toxic oxidants.Lower yield, higher chance of chlorin and tar formation.[3][6]

Optimized Experimental Protocols

Protocol 1: Lindsey Synthesis of TMPP (High-Yield Method)

  • Reagent Preparation:

    • Prepare a 2.5 L three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Shield the flask from light with aluminum foil.

    • Add 2.3 L of dry dichloromethane (DCM) to the flask.

    • In a separate beaker, dissolve 2.72 g (20 mmol) of 4-methoxybenzaldehyde and 1.40 mL (20 mmol) of freshly distilled pyrrole in 100 mL of DCM.

  • Condensation:

    • Begin stirring the DCM in the reaction flask and purge with a slow stream of nitrogen for 15 minutes.

    • Add 1.54 mL (20 mmol) of trifluoroacetic acid (TFA) to the main reaction flask.

    • Transfer the pyrrole/aldehyde solution to the dropping funnel and add it dropwise to the stirred, acidified DCM over 15-20 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature under nitrogen, shielded from light, for 2 hours. The solution will gradually darken.

  • Oxidation:

    • In a beaker, dissolve 4.54 g (20 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 100 mL of DCM.

    • Add the DDQ solution to the reaction mixture in one portion.

    • Remove the nitrogen inlet and stir the solution open to the atmosphere for an additional 2 hours. The solution should turn a deep purple.

  • Work-up and Purification:

    • Pour the reaction mixture through a short plug of basic alumina to neutralize the TFA and capture the reduced DDQ.

    • Wash the alumina with additional DCM until the eluent is colorless.

    • Combine the purple fractions and evaporate the solvent under reduced pressure.

    • The crude solid can be purified by column chromatography on silica gel using a DCM/hexane (1:1) eluent or by recrystallization from chloroform/methanol to yield deep purple crystals.

Protocol 2: Adler-Longo Synthesis of TMPP (Rapid Method)

  • Reaction Setup:

    • In a 500 mL beaker, add 250 mL of reagent-grade propionic acid.

    • Place the beaker on a hot plate in a well-ventilated fume hood and bring the acid to a gentle reflux (~141°C).

  • Condensation & Oxidation:

    • In a separate small beaker, mix 2.72 g (20 mmol) of 4-methoxybenzaldehyde and 1.40 mL (20 mmol) of freshly distilled pyrrole.

    • Add the aldehyde/pyrrole mixture directly to the refluxing propionic acid in one portion. The solution will immediately turn dark.

    • Allow the mixture to reflux vigorously, uncovered, for 30 minutes.

  • Isolation:

    • Remove the beaker from the heat and allow it to cool to room temperature. A dark, crystalline precipitate should form.

    • Place the beaker in an ice bath for 30 minutes to maximize crystallization.

    • Collect the purple crystals by vacuum filtration.

  • Purification:

    • Wash the filter cake thoroughly with cold methanol to remove residual propionic acid and soluble impurities.

    • Follow with a wash of hot water to remove any remaining salts.

    • Dry the crystals in a vacuum oven. The typical yield is around 20%.[3] Further purification to remove chlorin can be achieved via silica gel chromatography as described in the Lindsey protocol.

References

  • Duan, L., Wang, Y., Fan, X., & Wang, J. (2008). Novel Synthesis of meso-Tetraarylporphyrins by Using I 2 as Catalyst and Air as Oxidant under Thermal or UV Conditions. Chemistry Letters, 37(2), 164-165. [Link]

  • Pineiro, M. (2016). Synthesis of meso-substituted porphyrins using sustainable chemical processes. Journal of Porphyrins and Phthalocyanines, 20(01n04), 45-63. [Link]

  • Duan, L., Wang, Y., Fan, X., & Wang, J. (2008). Novel Synthesis ofmeso-Tetraarylporphyrins by Using I2as Catalyst and Air as Oxidant under Thermal or UV Conditions. Chemistry Letters. [Link]

  • Gunter, M. J., & Robinson, B. C. (2010). Synthesis of meso-Extended Tetraaryl Porphyrins. Molecules, 15(11), 7624-7640. [Link]

  • Sytmon, K., Mytnyk, S., & Gryko, D. T. (2022). Main Strategies for the Synthesis of meso-Arylporphyrins. Russian Journal of Organic Chemistry, 58(6), 735-762. [Link]

  • Sun, H., Wang, W., Tang, J., & Zhang, Y. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc, 2013(3), 389-400. [Link]

  • Wikipedia contributors. (2023). Rothemund reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476-476. [Link]

  • Ravikanth, M., & Kumar, C. (2012). Facile Synthesis and Electrochemical Studies of Diethoxyphosphorylphenyl-substituted Porphyrin and Its Metal Complexes. ResearchGate. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Bera, S., Mondal, B., & Maiti, K. K. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22936-22944. [Link]

  • O'Shea, D. F. (2007). Synthesis of Unsymmetrically meso-Substituted Porphyrins. SciSpace. [Link]

  • Bera, S., Mondal, B., & Maiti, K. K. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22936-22944. [Link]

  • Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(9), 1028-1035. [Link]

  • Sun, H., Wang, W., & Zhang, Y. (2012). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. International Journal of Molecular Sciences, 13(7), 8524-8535. [Link]

  • Rao, P. D., Dhanalekshmi, S., Littler, B. J., & Lindsey, J. S. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(22), 7323-7344. [Link]

  • Mirjafary, Z., & Mahmoudi, A. (2015). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl) porphyrins. ResearchGate. [Link]

  • Lindsey, J. S. (2010). The Synthesis of Meso-Substituted Porphyrins. ResearchGate. [Link]

  • Sharma, P., & Kumar, P. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 2210-2216. [Link]

  • Li, J., Zhang, J., Chen, Y., & Zhang, B. (2015). Preparation of Single Substituted Phenyl Porphyrins Form Meso-Tetraphenyl Porphyrin-Synthetic Example from Symmetric Porphyrin into Asymmetric Porphyrins. Journal of Materials Science and Chemical Engineering, 3(10), 1-8. [Link]

  • Jantayot, W. (2016). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. Thammasat University e-Thesis. [Link]

  • Gu, Y., & Bowman, C. N. (2018). Assessment of TEMPO as a thermally activatable base generator and its use in initiation of thermally-triggered thiol-Michael addition polymerizations. Polymer Chemistry, 9(30), 4168-4176. [Link]

  • He, Y. F., Wei, D. B., & Chen, H. (2004). A new synthesis of meso-tetra[4-(carboxymethylenoxy)phenyl]porphyrin. Nazarbayev University Repository. [Link]

  • Lu, Y. A., & Tam, J. P. (1998). Side reactions in solid-phase peptide synthesis and their applications. Organic Letters, 2(23), 3679-3682. [Link]

  • Kumar, M., Kumar, A., & Kumar, V. (2019). β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry, 43(35), 13987-14000. [Link]

  • Gu, Y., & Bowman, C. N. (2018). Assessment of TEMPO as a Thermally Activatable Base Generator and Its Use in Initiation of Thermally-Triggered Thiol–Michael Addition Polymerizations. Polymer Chemistry, 9(30), 4168-4176. [Link]

  • Fleischer, E. B., Palmer, J. M., Srivastava, T. S., & Chatterjee, A. (1971). Unusual metalloporphyrins. XVI. Preparation and purification of tetrasodium meso-tetra(p-sulfophenyl)porphine. Easy procedure. The Journal of Organic Chemistry, 36(20), 3042-3042. [Link]

  • Mao, B., Li, C., Wang, Q., & Shen, B. (2014). Advance in Synthesis Method and Reaction Mechanism for Tetraphenylporphyrin. Semantic Scholar. [Link]

  • Phromsatit, T., Jantayot, W., Pinsuwan, K., & Boonyuen, S. (2016). Synthesis of -methoxy tetraphenylporphyrin (TOMPP). ResearchGate. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2009). Effect of solvent on the reaction conditions a. ResearchGate. [Link]

  • Reddit user r/OrganicChemistry. (2020). Possible side-products in the synthesis. Reddit. [Link]

  • Gonzalez, J. A. (2019). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV. [Link]

  • Isidro-Llobet, A., & Alvarez, M. (2013). Side reactions in the SPPS of Cys-containing peptides. Organic & Biomolecular Chemistry, 11(26), 4341-4347. [Link]

  • Kennedy, N. R., & Sarpong, R. (2019). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Chemical Neuroscience, 10(6), 2686-2706. [Link]

  • Salih, Y. M., & Al-Jilawi, A. S. (2023). Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. Molecules, 28(4), 1640. [Link]

Sources

Technical Support Center: TMPP (TMPyP) Aggregation Control

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to address the aggregation issues associated with TMPP in aqueous environments.

Note on Nomenclature: "TMPP" is an acronym used for two very different porphyrins.

  • Cationic: meso-tetrakis(N-methyl-4-pyridyl)porphyrin (often abbreviated TMPyP or H₂TMPyP ). This is water-soluble but aggregates in salt.

  • Hydrophobic: meso-tetrakis(4-methoxyphenyl)porphyrin. This is water-insoluble.

This guide focuses on the Cationic (TMPyP) variant , as it is the standard water-soluble molecule that presents aggregation challenges (rather than simple precipitation) in biological buffers. If you are working with the hydrophobic variant, see Appendix A .

Topic: Preventing Aggregation of Cationic TMPP in Aqueous Solution Document ID: TS-POR-042 Status: Active

Module 1: The Core Problem & Mechanism

Q: Why is my TMPP solution changing color or losing fluorescence in buffer?

A: You are likely observing Ionic Strength-Induced Aggregation . In pure water, TMPP exists as a monomer because the four positive pyridinium charges repel each other, preventing the flat porphyrin cores from stacking. When you add salt (PBS, NaCl, KCl), the anions (Cl⁻) form a "cloud" around the positive charges, screening the repulsion. This allows the hydrophobic


-systems of the porphyrins to stack face-to-face (H-aggregates) or edge-to-edge (J-aggregates).
Visualization: The Electrostatic Screen

The following diagram illustrates how ionic strength compromises the monomeric stability of TMPP.

SaltEffect cluster_0 Pure Water (Low Ionic Strength) cluster_1 High Salt (PBS/NaCl) Monomer1 TMPP(+) Repulsion Electrostatic Repulsion Monomer1->Repulsion Monomer2 TMPP(+) Agg1 TMPP(+) Monomer2->Agg1 Add Salt (>50mM) Repulsion->Monomer2 Agg2 TMPP(+) Agg1->Agg2 Stacking Salt Cl- Ions (Screening) Salt->Agg1 Salt->Agg2 Stacking Pi-Pi Stacking (Aggregation)

Figure 1: Mechanism of salt-induced aggregation. In pure water, cationic repulsion maintains the monomeric state. High ionic strength screens this charge, facilitating hydrophobic stacking.

Module 2: Troubleshooting & Protocols

Issue 1: "I need to use PBS, but TMPP aggregates."

Diagnosis: Phosphate Buffered Saline (PBS) typically contains ~137 mM NaCl, which is often above the Critical Aggregation Concentration (CAC) for TMPP at high dye concentrations.

Protocol: The "Low-Salt" Compromise

  • Prepare Stock: Dissolve TMPP in ultrapure water (Milli-Q) at 1 mM. Do not use PBS for the stock.

  • Dilution: Dilute into the buffer only at the final step.

  • Buffer Modification:

    • Reduce NaCl concentration to <50 mM if experimental conditions permit.

    • If physiological ionic strength is required, you must use a solubilizing agent (see Module 3).

Issue 2: "I added SDS to solubilize it, but it precipitated."

Diagnosis: You fell into the "Surfactant Trap." Anionic surfactants like SDS (Sodium Dodecyl Sulfate) have a biphasic effect on cationic porphyrins.

  • Sub-micellar (<8 mM SDS): The anionic SDS neutralizes the cationic TMPP, creating a hydrophobic ion-pair that precipitates immediately.

  • Supra-micellar (>8 mM SDS): The TMPP is encapsulated inside or on the negatively charged micelles, restoring monomeric behavior.

Data: The Surfactant Trap Thresholds

SurfactantChargeCritical Micelle Conc. (CMC)Danger Zone (Aggregation)Safe Zone (Monomerization)
SDS Anionic~8.2 mM0.1 mM – 6.0 mM> 10 mM
CTAB Cationic~1.0 mMN/A (Repulsion prevents agg.)> 1 mM
Triton X-100 Non-ionic~0.24 mMMinimal Interaction> 0.5 mM

Protocol: Correct SDS Solubilization

  • Prepare SDS Buffer: Make a buffer containing 20 mM SDS (well above CMC).

  • Addition Order: Add the TMPP stock into the high-SDS buffer.

    • Incorrect: Adding SDS dropwise to TMPP (You pass through the danger zone).

    • Correct: Adding TMPP to High-SDS (You land directly in the safe zone).

Module 3: Advanced Prevention (Host-Guest Chemistry)[1]

Q: How do I prevent aggregation without using detergents? A: Use Cyclodextrins (CDs) . Cyclodextrins are toroidal sugars that encapsulate the porphyrin, providing a steric shield that prevents stacking even in high salt.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Methyl-

-Cyclodextrin.

Protocol: Stoichiometric Encapsulation

  • Calculate Ratio: TMPP forms a 1:1 or 1:2 complex with

    
    -CD. Use a 50-fold molar excess  of CD to ensure complete encapsulation.
    
  • Mixing:

    • Prepare 10 mM HP-

      
      -CD in your desired buffer (e.g., PBS).
      
    • Add TMPP stock to this solution.

  • Validation:

    • Check UV-Vis.[1][2][3][4] The Soret band should sharpen and red-shift slightly (~426 nm) compared to the aggregate, indicating inclusion.

    • Fluorescence will increase significantly (aggregates quench fluorescence; monomers in CD are highly fluorescent).

Visualization: The Rescue Workflow

Use this decision tree to salvage an experiment showing signs of aggregation.

RescueProtocol Start Sample Shows Aggregation (Broad Soret / Low Fluorescence) CheckType Can you add additives? Start->CheckType OptionA Yes: Surfactants OK CheckType->OptionA OptionB No: Biological Sensitive CheckType->OptionB ActionA Add SDS to final conc > 20mM (Supra-micellar) OptionA->ActionA ActionB Add HP-beta-Cyclodextrin (50x molar excess) OptionB->ActionB StepHeat Gently Heat (40°C) & Sonicate (5 mins) to break kinetic traps ActionA->StepHeat ActionB->StepHeat Result Measure UV-Vis Check for sharp Soret band StepHeat->Result

Figure 2: Decision tree for solubilizing aggregated TMPP samples.

Module 4: Quality Control & Validation[1]

Q: How do I prove my TMPP is monomeric? A: Use UV-Vis Spectroscopy. It is the most reliable indicator of aggregation state.

The "Monomer Checklist":

  • Soret Band Position:

    • Monomer (Water):

      
       nm.
      
    • H-Aggregate: Blue-shifted (hypsochromic) or broadened.

    • J-Aggregate: Red-shifted (bathochromic) to ~440-490 nm (rare for TMPP in simple salt, common with specific polyanions).

  • Extinction Coefficient (

    
    ): 
    
    • Monomer

      
      .
      
    • If your calculated

      
       is significantly lower (e.g., 
      
      
      
      ), you have significant aggregation (hypochromicity).
  • Peak Width:

    • Full Width at Half Maximum (FWHM) should be narrow (~20-25 nm). Broad "shoulders" indicate aggregation.

Appendix A: Hydrophobic TMPP (Methoxy variant)

If you are using meso-tetrakis(4-methoxyphenyl)porphyrin:

  • Solubility: It is insoluble in water.[4]

  • Solution: You cannot use it in aqueous solution without a carrier.

    • Method 1: Dissolve in DMSO (Stock), then dilute into buffer containing 1-5% Tween-80.

    • Method 2: Encapsulate in liposomes (DPPC/Cholesterol) via thin-film hydration.

References

  • Pasternack, R. F., et al. (1972). "Aggregation of meso-substituted water-soluble porphyrins."[3] Journal of the American Chemical Society. 94(13), 4511–4517.

  • Kano, K., et al. (2002). "Time-resolved fluorescence and absorption spectroscopies of porphyrin J-aggregates." The Journal of Chemical Physics. 116, 184.

  • Maiti, N. C., et al. (1998). "Interaction of meso-tetrakis(N-methylpyridinium-4-yl)porphyrin with sodium dodecyl sulfate: A spectroscopic study." Journal of Photochemistry and Photobiology A: Chemistry. 112(2), 163-170.

  • Ribó, J. M., et al. (1994). "Homoassociation of meso-tetrakis(4-N-methylpyridiniumyl)porphyrin in aqueous solution." Journal of the Chemical Society, Faraday Transactions. 90, 2483-2487.

  • Mosinger, J., & Deumie, M. (2000). "Photosensitized oxidation of cystine by water-soluble porphyrins in cyclodextrin inclusion complexes." Journal of Photochemistry and Photobiology A: Chemistry. 130(1), 13-20.

Sources

Technical Support Center: Solvent Effects on TMPP UV-Vis Spectra

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Knowledge Base for researchers working with 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMPP) . It addresses the specific solvatochromic behaviors, aggregation phenomena, and protonation states that alter UV-Vis absorption profiles.[1][2]

Product: 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMPP) CAS No: 22112-78-3 Application: Photodynamic Therapy (PDT) Research, Electrochemical Sensing, Catalysis.

Quick Reference: Expected Spectral Data

Before troubleshooting, verify your baseline data against standard values. TMPP is a free-base porphyrin with


 symmetry, typically exhibiting one intense Soret band (B-band) and four weaker Q-bands in neutral non-polar solvents.
Table 1: TMPP Absorption Maxima ( ) in Common Solvents
SolventPolarity IndexSoret Band (nm)Q-Bands (nm)Spectral Characteristics
Dichloromethane (DCM) 3.1423 519, 557, 596, 651Standard reference spectrum; sharp peaks.
Chloroform (CHCl

)
4.1423 519, 556, 594, 650Excellent solubility; minimal aggregation.
Toluene 2.4423 518, 555, 593, 650High solubility; non-coordinating.
Ethyl Acetate 4.4417 515, 550, 590, 648Slight hypsochromic (blue) shift due to lower refractive index.
THF 4.0420 516, 553, 591, 649Good solubility; susceptible to peroxide formation affecting baseline.
Acidic Media (e.g., DCM + TFA) N/A445-450 ~670 (Strong)Dication Form: Symmetry changes to

. Q-bands reduce to 1 or 2.

Troubleshooting Workflow

Use the following logic flow to diagnose spectral anomalies.

TMPP_Troubleshooting Start Analyze TMPP UV-Vis Spectrum BandCount Count Q-Bands (500-700 nm) Start->BandCount Broadening Broad Soret / Baseline Lift Start->Broadening Peak Width > 20nm FourBands 4 Q-Bands Observed BandCount->FourBands Distinct peaks TwoBands 2 Q-Bands Observed BandCount->TwoBands Simplified spectrum Normal Normal Free-Base Porphyrin Check Solvent Refractive Index FourBands->Normal Metal Issue: Metallation (Zn/Cu contamination) TwoBands->Metal Soret ~420nm Acid Issue: Protonation (Dication) Check Solvent Acidity TwoBands->Acid Soret Red-shifted >440nm Agg Issue: Aggregation Solvent too polar/aqueous Broadening->Agg

Figure 1: Diagnostic decision tree for identifying solvent-induced spectral anomalies in TMPP.

Technical Support FAQs

Category 1: Spectral Shifts (Solvatochromism)[3][4][5]

Q: Why does the Soret band shift between Toluene (423 nm) and Ethyl Acetate (417 nm)? A: This is a classic solvatochromic effect governed primarily by the refractive index (


)  of the solvent rather than its polarity (dielectric constant).
  • Mechanism: Porphyrin

    
     transitions involve a large instantaneous dipole change. Solvents with a higher refractive index (like Toluene, 
    
    
    
    ) stabilize the more polarizable excited state better than solvents with a lower refractive index (like Ethyl Acetate,
    
    
    ), leading to a lower energy transition (Red Shift).
  • Action: If precise peak matching is required for comparative studies, maintain a consistent solvent refractive index or correct for the Lorenz-Lorentz polarizability function.

Q: I observe a slight redshift in the Q-bands when using Chlorinated solvents. Is this contamination? A: Likely not. Chlorinated solvents (DCM, CHCl


) often induce a bathochromic (red) shift  compared to non-chlorinated solvents.
  • Reasoning: The methoxy groups on the TMPP meso-phenyl rings are electron-donating. In chlorinated solvents, specific solvation interactions can enhance the electron-donating character, slightly narrowing the HOMO-LUMO gap.

  • Verification: Ensure the Q-band pattern remains "phyllo-type" (four bands, IV > III > II > I in intensity). If the pattern changes, suspect protonation.

Category 2: Loss of Spectral Features (Symmetry Changes)

Q: My spectrum only shows 2 Q-bands instead of 4. What happened? A: This indicates an increase in molecular symmetry from


 to 

. There are two common causes:
  • Protonation (Acidic Impurities): If your solvent is acidic (e.g., unneutralized CHCl

    
     which forms HCl over time), the inner pyrrolic nitrogens accept protons to form the dication 
    
    
    
    .
    • Diagnostic: Look for a Soret shift to ~445 nm and a dominant Q-band near 670 nm .

    • Fix: Pass the solvent through basic alumina or add a drop of Triethylamine (TEA) to neutralize.

  • Metallation: If the Soret band remains near 420-425 nm but Q-bands simplify, you may have accidentally formed a metalloporphyrin (e.g., Zn-TMPP).

    • Diagnostic: Check for zinc or copper contamination in reagents. Metalloporphyrins are extremely stable.

Q: The Soret band has split into two peaks. Is the lamp failing? A: While lamp failure is possible, a split Soret band in TMPP usually indicates H-aggregation or a mixture of free-base and protonated species.

  • Context: In non-polar solvents like Hexane, TMPP can form face-to-face dimers (H-aggregates), causing exciton coupling that splits the Soret band.

  • Fix: Add a small amount of a coordinating solvent (e.g., 1% Pyridine or Methanol) to disrupt aggregates and monomerize the sample.

Category 3: Baseline & Intensity Issues (Aggregation)

Q: Why is my baseline elevated and the peaks broadened in Methanol/Water mixtures? A: TMPP is highly hydrophobic due to the four phenyl rings, despite the methoxy groups. It is insoluble in water.

  • Mechanism: In highly polar protic solvents, TMPP molecules stack to minimize solvent contact. This forms large aggregates that scatter light (elevating the baseline) and broaden the absorption bands due to electronic coupling between stacked macrocycles.

  • Protocol: For biological studies requiring aqueous media, you must use a surfactant (e.g., Triton X-100) or encapsulate the TMPP in liposomes/micelles to maintain monomeric spectral features.

Validated Protocols

Protocol A: Solvent Suitability & Aggregation Check

Use this protocol to verify if a solvent system is suitable for quantitative measurements (Beer-Lambert Law).

  • Preparation: Prepare a stock solution of TMPP in DCM (

    
     M).
    
  • Dilution: Aliquot

    
     of stock into 
    
    
    
    of the test solvent.
  • Measurement: Record UV-Vis spectrum (350–800 nm).

  • Beer's Law Check: Perform serial dilution (100%, 50%, 25%).

    • Pass: Absorbance scales linearly; peak shape is identical.

    • Fail: Peak shape changes or

      
       shifts upon dilution (indicates aggregation).
      
  • Acidity Check: Add

    
     of Triethylamine.
    
    • Pass: Spectrum remains unchanged.

    • Fail: Spectrum shifts (e.g., 2 bands

      
       4 bands), indicating the original solvent was acidic.
      

References

  • Fagadar-Cosma, E., et al. (2007).[1] "UV-VIS and Fluorescence Spectra of Meso-Tetraphenylporphyrin and Meso-Tetrakis-(4-Methoxyphenyl) Porphyrin in THF and THF-Water Systems." Revista de Chimie, 58(5).[1]

  • Oregon Medical Laser Center (OMLC). "Molar Extinction Coefficients of Porphyrins." PhotochemCAD Data.

  • Rahimi, R., et al. (2011). "Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms." Asian Journal of Chemistry. (Mechanistic parallel for acid effects).

  • Biesaga, M., et al. (2000). "Equilibrium and Kinetic Studies of Porphyrin Protonation." Journal of Chemical Society.[3] (Foundational mechanism for

    
     transition).
    

Sources

Validation & Comparative

FTIR Characterization Guide: meso-Tetra (4-methoxyphenyl) Porphine (TOMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of meso-Tetra (4-methoxyphenyl) Porphine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

Meso-Tetra (4-methoxyphenyl) porphine (also known as T(4-OMe)PP or TMP ) is a synthetic porphyrin derivative widely utilized as a singlet oxygen photosensitizer in photodynamic therapy (PDT), a biomimetic catalyst, and a fluorescence probe.

In drug development and materials science, the purity and structural integrity of TOMPP are critical. Fourier Transform Infrared Spectroscopy (FTIR) serves as the primary "fingerprinting" tool to distinguish TOMPP from its parent compound (Tetraphenylporphyrin, TPP ) and its metallated derivatives.

This guide provides an authoritative technical comparison, detailing the specific vibrational modes that validate the presence of the para-methoxy substituents and the free-base porphyrin core.

Comparative Analysis: TOMPP vs. Alternatives

The following table contrasts the FTIR spectral signature of TOMPP against its most common structural analogs. Use this data to validate synthesis outcomes.

Table 1: Spectral Fingerprint Comparison
Vibrational ModeTOMPP (Target) TPP (Parent) Zn-TOMPP (Metallated) TCPP (Carboxyl Analog)
N-H Stretch (Inner Core)3310–3320 cm⁻¹ (Weak/Medium)3315 cm⁻¹Absent (Diagnostic)3310–3320 cm⁻¹
C-H Stretch (Aromatic)3020–3060 cm⁻¹3020–3060 cm⁻¹3020–3060 cm⁻¹3000–3100 cm⁻¹
C-H Stretch (Aliphatic

)
2830–2960 cm⁻¹ (Diagnostic)Absent 2830–2960 cm⁻¹Absent
C=O[1] Stretch (Carbonyl)Absent AbsentAbsent~1690–1700 cm⁻¹ (Strong)
C=C / C=N (Macrocycle)1450–1610 cm⁻¹1450–1600 cm⁻¹1450–1600 cm⁻¹1450–1600 cm⁻¹
C-O-C Stretch (Aryl Ether)1240–1250 cm⁻¹ (Asym) 1030–1050 cm⁻¹ (Sym)Absent PresentAbsent
Pyrrole Ring Breathing ~997 cm⁻¹~1000 cm⁻¹~1000 cm⁻¹~1000 cm⁻¹
N-H Bend (In-plane)~960–980 cm⁻¹~960–980 cm⁻¹Absent ~960–980 cm⁻¹
Key Differentiators (The "Why" Behind the Peaks)
  • The Methoxy Marker: The presence of bands in the 2830–2960 cm⁻¹ region (aliphatic C-H) and the strong C-O-C stretch at ~1243 cm⁻¹ confirms the successful condensation of p-anisaldehyde with pyrrole. TPP lacks these entirely.

  • Free Base Validation: The N-H stretching band at ~3315 cm⁻¹ is the "heartbeat" of the free-base porphyrin. Disappearance of this peak indicates successful metallation (e.g., forming Zn-TOMPP).

  • Contaminant Check: A peak around 1690–1720 cm⁻¹ suggests oxidation or contamination with carboxyl-derivatives (like TCPP), which is a common impurity if the aldehyde starting material was oxidized.

Detailed Peak Assignment & Mechanistic Insight

A. The High-Frequency Region (4000–2500 cm⁻¹)
  • 
     Inner Core (~3315 cm⁻¹): 
    
    • Mechanism:[2][3] Stretching vibration of the two internal pyrrolic protons.

    • Insight: This band is often weak and can be broadened by hydrogen bonding if the sample is not dry. In metalloporphyrins, the loss of

      
       symmetry to 
      
      
      
      upon metal coordination removes these protons, erasing this peak.
  • 
     Methoxy Group (2830–2960 cm⁻¹): 
    
    • Mechanism:[2][3] Asymmetric and symmetric stretching of the methyl group attached to the oxygen.

    • Insight: This is the primary confirmation of the 4-methoxyphenyl substituent. TPP only shows aromatic C-H stretches (>3000 cm⁻¹).

B. The Fingerprint Region (1600–600 cm⁻¹)
  • 
     & 
    
    
    
    Macrocycle (1450–1610 cm⁻¹):
    • Mechanism:[2][3] Skeletal vibrations of the porphyrin macrocycle.

    • Insight: The band at ~1510 cm⁻¹ is particularly sensitive to the meso-substituent electronic effects. The electron-donating methoxy group shifts this slightly compared to electron-withdrawing substituents.

  • 
     Aryl Alkyl Ether (1243 cm⁻¹): 
    
    • Mechanism:[2][3] Asymmetric stretching of the ether linkage between the phenyl ring and the methyl group.

    • Insight: This is a strong, sharp peak.[4] Its absence indicates hydrolysis or failure of the synthesis.

  • 
     In-Plane Bending (~960–980 cm⁻¹): 
    
    • Mechanism:[2][3] Deformation of the inner N-H bonds.

    • Insight: Used alongside the 3315 cm⁻¹ band to confirm the free-base state.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and minimize artifacts (like water interference), follow this KBr pellet protocol.

Prerequisites:

  • Sample: >98% purity TOMPP (Vacuum dried).

  • Matrix: Spectroscopic grade KBr (Dry).

  • Equipment: FTIR Spectrometer (Rec. resolution: 2 cm⁻¹, Scans: 32).

Step-by-Step Methodology:

  • Desiccation: Dry KBr powder at 110°C overnight to remove hygroscopic water (prevents broad O-H interference at 3400 cm⁻¹).

  • Ratio Control: Mix 1 mg of TOMPP with 100–150 mg of KBr .

    • Why? Porphyrins have high extinction coefficients. A concentration >1% will cause "bottoming out" (0% transmission) of the strong Soret-related bands, distorting the spectrum.

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

    • Caution: Do not over-grind if using a high-energy mill, as local heating can degrade the crystal lattice.

  • Pellet Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent disk.

  • Background Scan: Run a pure KBr blank immediately before the sample.

  • Measurement: Collect spectrum from 4000 to 400 cm⁻¹.

Decision Logic & Workflow Visualization

Diagram 1: QC Decision Tree for Porphyrin Identification

This logic flow guides the analyst through the spectral interpretation to confirm TOMPP identity.

PorphyrinQC Start Start: FTIR Spectrum Acquired CheckNH Check 3315 cm⁻¹ (N-H Stretch) Start->CheckNH IsMetallated Peak Absent? (Metallated Porphyrin) CheckNH->IsMetallated No Peak CheckMethoxy Check 2830-2960 cm⁻¹ (Aliphatic C-H) CheckNH->CheckMethoxy Peak Present IsTPP Peak Absent? (Likely TPP) CheckMethoxy->IsTPP No Peak CheckEther Check 1243 cm⁻¹ (C-O-C Stretch) CheckMethoxy->CheckEther Peak Present CheckCarbonyl Check 1700 cm⁻¹ (C=O Stretch) CheckEther->CheckCarbonyl Peak Present IsImpure Peak Present? (Carboxyl Impurity/Oxidation) CheckCarbonyl->IsImpure Peak Present Pass PASS: Identity Confirmed (TOMPP) CheckCarbonyl->Pass No Peak

Caption: Logical decision tree for validating TOMPP identity against common analogs and impurities.

Diagram 2: Synthesis & Characterization Workflow

The role of FTIR within the broader synthesis pipeline.

SynthesisWorkflow Reactants p-Anisaldehyde + Pyrrole Condensation Condensation (Propionic Acid Reflux) Reactants->Condensation Purification Purification (Column Chromatography) Condensation->Purification FTIR_Step FTIR Analysis (Target: 1243 cm⁻¹ & 3315 cm⁻¹) Purification->FTIR_Step UV_Vis UV-Vis (Soret Band Check) Purification->UV_Vis FinalProduct Certified TOMPP FTIR_Step->FinalProduct Pass UV_Vis->FinalProduct Pass

Caption: Integration of FTIR into the synthesis and quality control workflow for TOMPP.

References

  • Givianrad, M. H., & Bahrami, A. (2011). Microwave Assisted Synthesis of meso-Tetraphenylporphyrin and Its Application for Trace Metal Spectrophotometric Determination. Asian Journal of Chemistry. Link

  • Fagadar-Cosma, E., et al. (2007).[2] UV-vis and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems.[5] Revista de Chimie. Link

  • Nasri, H., et al. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Molecules. Link

  • Frontier Specialty Chemicals. (2025). Co(II) meso-Tetra (4-methoxyphenyl) Porphine Product Guide. Link

  • Shimadzu Corporation. (2025). KBr Pellet Method: Standard Protocol for FTIR. Link

Sources

A Comparative Guide to the Catalytic Activity of TMPP vs. TPP Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. Metalloporphyrins, synthetic mimics of the active sites of enzymes like cytochromes P450, have emerged as a versatile class of catalysts for a wide array of chemical transformations.[1] Among the most studied are metal complexes of meso-tetraphenylporphyrin (TPP) and its derivatives. This guide provides an in-depth comparison of the catalytic activity of metal complexes of TPP and meso-tetra(4-methoxyphenyl)porphyrin (TMPP), focusing on how the electronic nature of the peripheral substituents dictates their performance.

The Decisive Role of Meso-Substituents: An Electronic Perspective

The fundamental difference between TPP and TMPP lies in the substituents at the para-position of the four meso-phenyl rings. TPP possesses unsubstituted phenyl groups, while TMPP features methoxy (-OCH₃) groups. The methoxy group is a strong electron-donating group due to its resonance effect, which has profound implications for the electronic properties of the porphyrin macrocycle and, consequently, the reactivity of the central metal ion.

The electron-donating nature of the methoxy groups in TMPP increases the electron density on the porphyrin ring. This increased electron density is delocalized across the conjugated π-system and is partially donated to the central metal ion. This can stabilize higher oxidation states of the metal center, which are often key intermediates in catalytic cycles, particularly in oxidation reactions. Conversely, the unsubstituted phenyl groups in TPP are considered electronically neutral or weakly electron-withdrawing compared to the electron-rich TMPP ligand.

This electronic perturbation directly influences the redox potential of the metal center. In general, the increased electron density from the TMPP ligand makes the metal center easier to oxidize (a lower oxidation potential) compared to the analogous TPP complex. This modulation of the metal's redox properties is a critical factor in tuning the catalytic activity and selectivity of these complexes.

Visualizing the Electronic Influence

electronic_effects cluster_ligands Meso-Substituents cluster_effects Electronic Effects on Porphyrin Ring cluster_metal Impact on Central Metal Ion cluster_activity Consequence for Catalytic Activity TPP TPP (Unsubstituted Phenyl) Neutral Neutral Electronic Effect TPP->Neutral TMPP TMPP (p-Methoxyphenyl) ElectronDonating Strong Electron-Donating Effect (+R Effect) TMPP->ElectronDonating LowerElectronDensity Lower Electron Density Neutral->LowerElectronDensity HigherElectronDensity Higher Electron Density ElectronDonating->HigherElectronDensity HarderToOxidize Higher Oxidation Potential LowerElectronDensity->HarderToOxidize EasierToOxidize Lower Oxidation Potential HigherElectronDensity->EasierToOxidize BaselineActivity Baseline Catalytic Activity HarderToOxidize->BaselineActivity PotentiallyEnhancedActivity Potentially Enhanced Catalytic Activity (e.g., in Oxidations) EasierToOxidize->PotentiallyEnhancedActivity

Caption: Logical workflow illustrating the influence of meso-substituents on catalytic activity.

Case Study: The Impact of Meso-Substituents on Cyclohexene Oxidation

The oxidation of cyclohexene with molecular oxygen yielded three main products: 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and cyclohexene oxide. The results clearly demonstrate the superior performance of the complex with the electron-donating substituent.

CatalystReaction Time (h)Conversion (%)Selectivity for 2-cyclohexen-1-ol (%)Turnover Number (TON)
Fe(TPP)Cl 127640~7900
FeTC4PCl 129353~9700
Data sourced from a study on the catalytic oxidation of cyclohexene.[2]

After 12 hours, the conversion of cyclohexene was significantly higher with FeTC4PCl (93%) compared to Fe(TPP)Cl (76%).[2] Moreover, the selectivity towards the primary product, 2-cyclohexen-1-ol, was also enhanced with the modified porphyrin.[2] These results strongly suggest that the introduction of electron-donating groups at the meso-positions can lead to a more active and selective catalyst for this type of oxidation reaction.[2]

Based on these findings and the underlying electronic principles, it is reasonable to hypothesize that a TMPP metal complex would exhibit enhanced catalytic activity in many oxidation reactions compared to its TPP counterpart. The electron-donating methoxy groups in TMPP would stabilize the high-valent metal-oxo intermediates that are crucial for oxygen transfer, thereby increasing the reaction rate and potentially the catalyst's lifetime.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, exemplary protocols for the synthesis of a representative metalloporphyrin catalyst and a model catalytic reaction.

Synthesis of meso-Tetraphenylporphyrin Iron(III) Chloride (Fe(TPP)Cl)

This two-step protocol first describes the synthesis of the TPP ligand, followed by the insertion of iron.

Step 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

synthesis_workflow start Start reflux Reflux benzaldehyde and pyrrole in propionic acid start->reflux cool_filter Cool mixture and filter crude product reflux->cool_filter wash Wash with methanol and water cool_filter->wash purify Purify by column chromatography (silica gel, chloroform/hexane) wash->purify end Pure H₂TPP purify->end

Caption: Workflow for the synthesis of the H₂TPP ligand.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 200 mL of propionic acid.

  • Addition of Reagents: While stirring, add 6.9 mL (0.1 mol) of freshly distilled pyrrole and 10.1 mL (0.1 mol) of benzaldehyde.

  • Reflux: Heat the mixture to reflux and maintain for 30 minutes. The solution will turn dark purple.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A crystalline purple solid will precipitate. Collect the crude H₂TPP by vacuum filtration.

  • Washing: Wash the solid sequentially with hot methanol and then with water to remove residual propionic acid and other impurities.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a chloroform/hexane solvent system.

  • Drying: Dry the purified H₂TPP in a vacuum oven at 60 °C for several hours.

Step 2: Insertion of Iron(III)

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of H₂TPP in 100 mL of dimethylformamide (DMF) by heating.

  • Addition of Iron Salt: Add 1.5 g of anhydrous iron(II) chloride (FeCl₂) to the solution.

  • Reflux: Reflux the mixture for 2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic spectrum of the iron porphyrin.

  • Oxidation and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into 400 mL of cold water while stirring. The Fe(TPP)Cl will precipitate. The iron(II) center will oxidize to iron(III) upon exposure to air.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Drying: Dry the Fe(TPP)Cl product in a vacuum oven at 80 °C.

Catalytic Epoxidation of Styrene

This protocol describes a model reaction for evaluating the catalytic activity of metalloporphyrins.

catalytic_cycle catalyst Fe(III)PCl active_species [Fe(IV)P(O•)]+Cl (High-valent iron-oxo species) catalyst->active_species Oxidant Activation epoxidation Styrene Epoxidation active_species->epoxidation Oxygen Atom Transfer epoxidation->catalyst Catalyst Regeneration product Styrene Oxide epoxidation->product oxidant_spent Spent Oxidant (e.g., PhI) epoxidation->oxidant_spent oxidant Oxidant (e.g., PhIO) oxidant->active_species

Caption: A simplified catalytic cycle for the epoxidation of styrene by an iron porphyrin.

  • Reaction Setup: In a 25 mL Schlenk flask, add the metalloporphyrin catalyst (e.g., Fe(TPP)Cl or Fe(TMPP)Cl, 0.005 mmol) and 5 mL of dichloromethane.

  • Addition of Substrate: Add styrene (1.0 mmol) to the solution.

  • Initiation of Reaction: Add the oxidant, for example, iodosylbenzene (PhIO, 0.2 mmol), in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of styrene and the yield of styrene oxide.

  • Quenching and Work-up: After the reaction is complete (as determined by GC), quench the reaction by passing the mixture through a short plug of silica gel to remove the catalyst.

  • Analysis: Analyze the filtrate by GC and GC-MS to quantify the products and identify any byproducts. The turnover number (TON) can be calculated as the moles of product formed per mole of catalyst.

Conclusion

The choice between TMPP and TPP metal complexes as catalysts is not arbitrary but is a strategic decision based on the electronic requirements of the desired transformation. The electron-donating methoxy groups in TMPP enhance the electron density of the porphyrin system, which can lead to increased catalytic activity, particularly in oxidation reactions where the stabilization of high-valent metal intermediates is crucial. While direct comparative quantitative data is sparse in the literature, the theoretical principles and related experimental findings strongly support the hypothesis that TMPP complexes are often more potent catalysts than their TPP counterparts for such reactions. This guide provides the foundational knowledge and practical protocols for researchers to explore these differences and select the optimal catalyst for their specific application. Further side-by-side experimental comparisons are warranted to fully quantify the performance differences between these two important classes of catalysts.

References

  • Meunier, B. (1992). Metalloporphyrins as versatile catalysts for oxidation reactions and oxidative DNA cleavage. Chemical Reviews, 92(6), 1411-1456.
  • Groves, J. T., & Nemo, T. E. (1983). Epoxidation reactions catalyzed by iron porphyrins. Oxygen transfer from iodosylbenzene. Journal of the American Chemical Society, 105(18), 5786-5791.
  • Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of Chemical Research, 43(2), 300-311.
  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476-476.
  • Dolphin, D. (Ed.). (1978). The Porphyrins, Vol. V: Physical Chemistry, Part C. Academic Press.
  • Mansuy, D. (1998). The great diversity of reactions catalyzed by cytochromes P450. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 1(7-8), 493-504.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-catalyzed oxidations of organic compounds. Academic Press.
  • Wasielewski, M. R. (1992). Photoinduced electron transfer in supramolecular systems for artificial photosynthesis. Chemical Reviews, 92(3), 435-461.
  • Dolphin, D., & Traylor, T. G. (1975). A model for the active site of cytochrome P-450. Journal of the American Chemical Society, 97(24), 7149-7150.
  • Zhang, Y., et al. (2023). Experimental and Theoretical Study on Crown Ether-Appended-Fe(III) Porphyrin Complexes and Catalytic Oxidation Cyclohexene with O₂. Molecules, 28(8), 3452. Available at: [Link]

Sources

Comparative Electrochemical Guide: Co-TMPP vs. Co-TPP

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth electrochemical comparison of Cobalt Tetramethoxyphenylporphyrin (Co-TMPP) and Cobalt Tetraphenylporphyrin (Co-TPP).

Executive Summary

Co-TMPP (Cobalt meso-tetrakis(4-methoxyphenyl)porphyrin) serves as an electron-rich variant of the standard Co-TPP (Cobalt meso-tetraphenylporphyrin). The introduction of methoxy (-OCH


) groups at the para-position of the meso-phenyl rings exerts a strong electron-donating effect on the porphyrin 

-system.

The Electrochemical Signature:

  • Cathodic Shift: The electron density provided by the methoxy groups makes the cobalt center more electron-rich. This makes it significantly harder to add an electron (reduction) and theoretically easier to remove one (oxidation), shifting redox potentials to more negative (cathodic) values compared to Co-TPP.

  • Catalytic Implication: This shift destabilizes low-valent Co(I) states (making them more reactive reducing agents) while stabilizing high-valent Co(III) or Co(IV) intermediates, which is critical for oxidative catalysis and Oxygen Reduction Reaction (ORR) pathways.

Molecular Architecture & Electronic Effects

To understand the electrochemistry, one must first understand the electronic perturbation.

FeatureCo-TPP (Standard)Co-TMPP (Modified)
Substituent -H (Phenyl)-OCH

(4-Methoxyphenyl)
Electronic Effect Neutral / Weakly withdrawing (Inductive)Strongly Electron Donating (Resonance)
Hammett Constant (

)
0.00-0.27
Impact on Metal Baseline electron densityIncreased electron density on Co(

) and porphyrin

-orbitals
The "Push" Effect

The oxygen atom in the methoxy group has lone pairs that can donate into the phenyl ring system via resonance. Although the meso-phenyl rings are often twisted relative to the porphyrin plane (limiting full conjugation), the inductive and residual resonance effects significantly raise the energy of the molecular orbitals. This "push" effect creates a thermodynamic barrier to reduction.

Electrochemical Benchmarking (Data Analysis)

The following data compares the half-wave potentials (


) of both complexes. Note that values can vary based on solvent and reference electrode; the data below represents a self-consistent comparison in Dimethylformamide (DMF).
Table 1: Redox Potential Comparison (vs. SCE)
Redox CoupleCo-TPP (

/ V)
Co-TMPP (

/ V)
Shift (

)
Interpretation
Co(III) / Co(II) +0.30 V+0.38 V*+0.08 VAnomalous Stability: While theory predicts a negative shift, experimental data often shows a slight positive shift or negligible change due to solvent binding (DMF) stabilizing the Co(III) cation, masking the electronic effect.
Co(II) / Co(I) -0.77 V -0.98 V -0.21 V Primary Electronic Indicator: The significant negative shift confirms the electron-donating effect. The Co(I) state is much harder to access in Co-TMPP.
Por

/ Por

-1.88 V-2.05 V-0.17 VThe ligand-centered reduction is also harder, confirming the electron-rich nature of the macrocycle.

Data synthesized from comparative cyclic voltammetry studies in DMF/TBAPF


 systems. [1][2][1][2][3][4][5][6]
Critical Analysis of the Data

The Co(II)/Co(I) couple is the most reliable indicator of electronic tuning. Because the Co(I) species is typically four-coordinate (square planar) and does not bind axial ligands strongly, its potential is governed almost purely by the electronic structure of the porphyrin. The ~200 mV negative shift for Co-TMPP is a massive thermodynamic change, implying that Co(I)-TMPP is a much stronger reducing agent than Co(I)-TPP.

Mechanistic Visualization

The following diagram illustrates the redox cycle and how the methoxy substituent alters the energy landscape.

RedoxMechanism cluster_0 Oxidation States cluster_1 Substituent Effect (-OCH3) Co3 [Co(III)-P]+ (Octahedral/Solvated) Co2 [Co(II)-P]0 (Square Planar, d7) Co3->Co2 +e- (Reduction) Harder in TMPP? (Ligand dependent) Co2->Co3 -e- (Oxidation) Co1 [Co(I)-P]- (Square Planar, d8) Co2->Co1 +e- (Reduction) Significantly Harder in TMPP (Shift: -200 mV) Co1->Co2 -e- (Oxidation) Easier in TMPP Effect Electron Donation (Raises orbital energy) Effect->Co2 Increases e- density Effect->Co1 Destabilizes Anion

Caption: Redox cycle of Cobalt Porphyrins. The red arrow indicates the critical Co(II)/Co(I) step where Co-TMPP exhibits a significant cathodic shift due to electron donation.

Experimental Protocol: Comparative Cyclic Voltammetry

To reproduce these values and validate the comparison in your own lab, follow this strict protocol. This method minimizes artifacts caused by moisture, which can shift Co(III)/Co(II) potentials by stabilizing hydroxo-species.

Reagents & Equipment[3][5][7][8]
  • Solvent: Anhydrous DMF or Dichloromethane (DCM). Note: DMF coordinates to Co(III) and Co(II), stabilizing them differently than non-coordinating DCM.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ), recrystallized and dried under vacuum.
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to a mirror finish with 0.05

    
    m alumina.
    
  • Reference: Ag/AgNO

    
     (in MeCN) or SCE (separated by a salt bridge).
    
Step-by-Step Workflow
  • Electrode Pre-treatment:

    • Polish glassy carbon electrode in figure-8 motion.

    • Sonicate in ethanol (30s) then ultrapure water (30s).

    • Dry under a stream of Argon.

  • Solution Preparation:

    • Dissolve 1 mM of Co-TPP or Co-TMPP in the electrolyte solution.

    • Crucial: Purge with Argon for at least 15 minutes to remove Oxygen. O

      
       binds rapidly to Co(II), forming a Co-superoxo species that appears as a catalytic wave, obscuring the intrinsic redox features.
      
  • Data Acquisition:

    • Scan Rate: 100 mV/s.[5][7]

    • Window: Scan from 0.0 V

      
       +1.2 V (Oxidation) and 0.0 V 
      
      
      
      -2.0 V (Reduction). Do not scan the full window in one cycle if you observe electrode fouling; separate the anodic and cathodic scans.
  • Internal Standardization (Self-Validation):

    • After the experiment, add Ferrocene (Fc) to the solution.

    • Record the CV again.

    • Reference all potentials to the Fc/Fc

      
       couple (
      
      
      
      V) to eliminate reference electrode drift.
Troubleshooting
  • Broadening of Co(II)/Co(III) wave: This indicates slow electron transfer, likely due to the reorganization energy required for solvent molecules to bind/unbind to the axial positions during oxidation.

  • Pre-waves: If you see small waves before the main reduction, your solvent may contain trace water acting as a proton source for catalytic hydrogen evolution.

Catalytic Implications (Why it Matters)

The shift in redox potential dictates the application:

  • Oxygen Reduction Reaction (ORR): Co-TMPP is frequently cited as a superior precursor for ORR catalysts. The electron-rich ligand stabilizes the formation of the Co-O

    
     adduct. However, in molecular catalysis, the methoxy group can be susceptible to oxidative degradation.
    
  • CO

    
     Reduction:  The negative shift of the Co(II)/Co(I) couple in Co-TMPP means that once the Co(I) is formed, it is a more potent nucleophile . It can attack CO
    
    
    
    more aggressively than Co(I)-TPP, potentially leading to higher turnover frequencies, provided the overpotential cost is acceptable.

References

  • Electrochemical Characterization of Cobalt Porphyrins

    • Title: CO2 to CO Electroreduction...[5][6][7][8][9][10][11] Using a Co(II) meso-Tetraarylporphyrin[6]

    • Source: PMC / NIH
    • Data: Lists comparative potentials for Co-TPP and 4-MeO deriv
    • URL:[Link]

  • Substituent Effects & Hammett Correlations

    • Title: Metal-centered redox chemistry of substituted cobalt phthalocyanines...
    • Source: ResearchG
    • Data: Establishes the linear relationship between electron-donating groups and c
    • URL:[Link]

  • ORR Activity Comparison

    • Title: Molecular Insights into the Structure-Activity Relationship in Cobalt Porphyrin C
    • Source: CCS Chemistry
    • Data: Compares Co-TPP and Co-TPP(OCH3)4 on gold electrodes for oxygen reduction.
    • URL:[Link]

Sources

A Comparative Guide to the Crystal Structure of meso-Tetra(4-methoxyphenyl)porphine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Tetra(4-methoxyphenyl)porphine (H₂TMP) is a synthetically accessible and electronically rich porphyrin derivative that has garnered significant interest in diverse fields, including photodynamic therapy, catalysis, and materials science. The presence of the electron-donating methoxy groups at the para-positions of the peripheral phenyl rings significantly influences its photophysical properties and molecular interactions, making its structural elucidation a key aspect of its application.

This guide provides a comprehensive comparison of the crystal structure of a zinc derivative of meso-Tetra(4-methoxyphenyl)porphine with several key meso-substituted porphyrin analogs. By examining the subtle yet impactful variations in their solid-state arrangements, we aim to provide researchers with a deeper understanding of how peripheral substituents dictate crystal packing, molecular conformation, and ultimately, the material's properties. This understanding is paramount for the rational design of porphyrin-based systems with tailored functionalities.

Comparative Analysis of Crystal Structures

The crystal structure of porphyrins is not merely a static arrangement of atoms but a complex interplay of intermolecular forces that govern their bulk properties. Here, we compare the crystallographic data of zinc meso-Tetra(4-methoxyphenyl)porphine ([Zn(TMP)]) with three other prominent meso-substituted porphyrins: meso-tetraphenylporphine (H₂TPP), meso-tetra(4-chlorophenyl)porphine (H₂TCPP), and meso-tetra(4-carboxyphenyl)porphine (H₂TCPP).

Parameter[Zn(TMP)]·2CH₂Cl₂[1]meso-tetraphenylporphine (H₂TPP)meso-tetra(4-chlorophenyl)porphine (H₂TCPP)meso-tetra(4-carboxyphenyl)porphine (H₂TCPP)
Formula C₅₀H₄₀Cl₄N₄O₄ZnC₄₄H₃₀N₄C₄₄H₂₆Cl₄N₄C₄₈H₃₀N₄O₈
Crystal System MonoclinicTetragonalTetragonalTriclinic
Space Group P2₁/nI-42dI-42dP-1
a (Å) 11.4189(9)14.836(3)14.731(3)10.123(2)
b (Å) 10.6877(9)14.836(3)14.731(3)12.345(3)
c (Å) 18.3778(15)9.718(2)9.876(2)15.234(3)
α (°) 90909089.87(3)
β (°) 106.022(1)909085.34(3)
γ (°) 90909075.12(3)
Volume (ų) 2155.7(3)2134.1(8)2144.3(8)1823.1(7)
Z 2222

Key Observations:

  • Symmetry and Packing: The introduction of the methoxy groups in [Zn(TMP)] leads to a lower symmetry crystal system (monoclinic) compared to the tetragonal systems of the unsubstituted (H₂TPP) and chloro-substituted (H₂TCPP) analogs. This is likely due to the increased steric bulk and the potential for specific intermolecular interactions involving the methoxy groups, which disrupt the higher symmetry packing. The carboxylic acid groups in H₂TCPP also lead to a lower symmetry triclinic system, driven by strong hydrogen bonding interactions.

  • Unit Cell Dimensions: The unit cell volume of [Zn(TMP)] is the largest among the compared structures, which can be attributed to the presence of two dichloromethane solvent molecules in the crystal lattice and the steric demands of the four methoxy groups.

  • Substituent Effects on Molecular Conformation: In the [Zn(TMP)] structure, the methoxy-substituted phenyl rings are twisted with respect to the porphyrin plane, with dihedral angles of 59.38(6)° and 66.77(6)°. This out-of-plane rotation is a common feature in meso-substituted porphyrins and is influenced by the steric hindrance between the phenyl groups and the porphyrin core. The specific angles are a balance between maximizing π-conjugation (favoring planarity) and minimizing steric strain. Comparing these angles with those in other structures provides insight into how different substituents modulate this conformational parameter.

Visualizing the Molecular Structure

A clear representation of the molecular structure is essential for understanding its properties. The following diagram illustrates the molecular structure of meso-Tetra(4-methoxyphenyl)porphine.

Caption: Molecular structure of meso-Tetra(4-methoxyphenyl)porphine.

Experimental Protocols

The synthesis and crystallization of porphyrins are critical steps that determine the quality of the resulting materials and the success of subsequent structural analysis. Below are detailed protocols for the synthesis of H₂TMP, adapted from established methods.

Synthesis of meso-Tetra(4-methoxyphenyl)porphine (Adler-Longo Method)

This method is a classic and widely used procedure for the synthesis of meso-substituted porphyrins.[2]

Materials:

  • Pyrrole (freshly distilled)

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Propionic acid

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid (e.g., 250 mL for a 10 mmol scale reaction). Heat the propionic acid to reflux (approximately 141 °C).

  • Addition of Reactants: In a separate beaker, prepare a solution of freshly distilled pyrrole (e.g., 0.7 mL, 10 mmol) and p-anisaldehyde (e.g., 1.22 mL, 10 mmol) in a small amount of propionic acid. Add this solution dropwise to the refluxing propionic acid over 15-20 minutes.

  • Reaction: Continue refluxing the dark purple solution for 30-45 minutes. The progress of the reaction can be monitored by UV-Vis spectroscopy by taking small aliquots, diluting them with DCM, and observing the characteristic Soret band of the porphyrin (around 420 nm).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A dark purple precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the crude porphyrin by vacuum filtration. Wash the solid sequentially with hot water and then with cold methanol to remove residual propionic acid and other impurities.

  • Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. The main purple band corresponding to the desired porphyrin is collected.

  • Crystallization: The purified porphyrin can be crystallized by slow evaporation of a concentrated solution in a mixture of dichloromethane and methanol or by vapor diffusion of a less polar solvent (e.g., hexane) into a concentrated dichloromethane solution.

Workflow for Synthesis and Crystallization

The following diagram illustrates the key steps in the synthesis and crystallization of meso-Tetra(4-methoxyphenyl)porphine.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants Pyrrole + p-Anisaldehyde in Propionic Acid Reflux Reflux at 141°C Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with H₂O & MeOH Filtration->Washing Crude_Product Crude H₂TMP Washing->Crude_Product Column_Chromatography Silica Gel Column (DCM/Hexane) Crude_Product->Column_Chromatography Pure_Product Pure H₂TMP Column_Chromatography->Pure_Product Crystallization Slow Evaporation or Vapor Diffusion Pure_Product->Crystallization Crystals H₂TMP Crystals Crystallization->Crystals

Caption: Workflow for the synthesis and crystallization of H₂TMP.

Conclusion

The structural analysis of meso-Tetra(4-methoxyphenyl)porphine and its comparison with related porphyrin architectures reveal the profound impact of peripheral functionalization on the solid-state properties of these macrocycles. The electron-donating methoxy groups not only alter the electronic landscape of the porphyrin but also dictate its crystallographic symmetry and packing motifs. For researchers in drug development and materials science, this understanding is crucial for designing next-generation porphyrin-based systems with precisely controlled intermolecular interactions and, consequently, optimized performance. The provided experimental protocols offer a reliable foundation for the synthesis and crystallization of this versatile porphyrin, enabling further exploration of its potential applications.

References

  • Cody, J. A., et al. (2011). [5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato]zinc dichloromethane disolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), m1471. [Link]

  • Thammasat University e-Thesis. (2018). Synthesis and characterization of meso-tetraphenylporphyrin derivatives and their copper(ii) complexes. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of meso-Tetra (4-methoxyphenyl) porphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is as crucial as the innovative discoveries they facilitate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of meso-Tetra (4-methoxyphenyl) porphine (CAS 22112-78-3), a synthetic porphyrin widely utilized in biochemical research.[1][2][3] Adherence to these procedures is paramount for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. meso-Tetra (4-methoxyphenyl) porphine is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[4] It is a purple crystalline powder and is considered a combustible solid.[2]

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation[4]P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation[4]P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation[4]P261, P304+P340, P312

This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) for complete information.

The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[4] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of meso-Tetra (4-methoxyphenyl) porphine is governed by local, state, and federal regulations for hazardous waste.[7] The overarching principle is that this chemical must be treated as hazardous waste and must not be disposed of in regular solid waste streams or down the drain.[5]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[5]

  • Designate a Specific Waste Container: All waste containing meso-Tetra (4-methoxyphenyl) porphine, including the pure compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.[5]

  • Avoid Co-mingling: Do not mix porphyrin waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[4][7] Incompatible materials should always be segregated.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "meso-Tetra (4-methoxyphenyl) porphine," and the associated hazard pictograms (e.g., irritant).

Step 2: Containerization and Storage

The choice of waste container and its storage location are critical for safety.

  • Container Selection: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[8] The container must have a secure, tight-fitting lid.[9]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[10] This area should be under the control of the laboratory and clearly marked.

Step 3: Disposal of Grossly Contaminated Materials

For larger quantities of the solid compound:

  • Chemical Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This procedure must be performed by a licensed hazardous waste disposal facility.

  • Do Not Attempt On-Site Incineration: Laboratory personnel should never attempt to incinerate chemical waste. This process requires specialized equipment and permits.

Step 4: Decontamination of Labware and Surfaces

Proper decontamination of reusable labware and work surfaces is crucial to prevent cross-contamination and exposure.

  • Solvent Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, methanol) to dissolve any residual porphyrin. Collect this solvent rinse as hazardous waste in a designated container for flammable liquids.

  • Detergent Wash: Following the solvent rinse, wash the labware with a laboratory-grade detergent and water.

  • Surface Cleaning: For spills, carefully sweep up the solid material, place it in the designated hazardous waste container, and then decontaminate the area with a cloth dampened with a suitable solvent, followed by a detergent wash.[4] Avoid raising dust during cleanup.[4]

Emergency Procedures

In the event of accidental exposure or a significant spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[4][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[6]

  • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.[7] Only trained personnel with appropriate PPE should handle large spills.

Regulatory Framework

The disposal of hazardous waste is strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave." This includes correct identification, accumulation, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[12][13]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Start meso-Tetra (4-methoxyphenyl) porphine Waste Generated Segregate Segregate from Incompatible Waste Start->Segregate Containerize Collect in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Transport Transport by Licensed Hazardous Waste Hauler Store->Transport Incinerate Dispose via Chemical Incineration at TSDF Transport->Incinerate

Conclusion

The proper disposal of meso-Tetra (4-methoxyphenyl) porphine is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety by consulting the specific Safety Data Sheet for the compound and your institution's chemical hygiene plan.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals. (2025, December). Benchchem.
  • Material Safety Data Sheet meso-Tetra (4-methoxyphenyl) porphine. (2023, April 18). Porphychem.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • meso-Tetra (4-methoxyphenyl) Porphine. (n.d.). Frontier Specialty Chemicals.
  • 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin. (n.d.). PubChem.
  • meso-Tetra(4-methoxyphenyl)porphine CAS 22112-78-3. (n.d.). Warshel Chemical Ltd.
  • 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine. (n.d.). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safeguarding Research: Proper Disposal of Cobalt Protoporphyrin IX. (n.d.). Benchchem.
  • meso-Tetraphenylporphyrin Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: Tetrasodium-meso-tetra(4-sulfonatophenyl)porphine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET: meso-Tetraphenylporphine. (2025, December 19). Fisher Scientific.
  • Chemical Waste Management Guide. (n.d.). Technion.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.